molecular formula C6H7N3O4 B189739 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41613-26-7

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B189739
CAS No.: 41613-26-7
M. Wt: 185.14 g/mol
InChI Key: SDLBIQNBDPOOPJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLBIQNBDPOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961840
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41613-26-7
Record name 1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-nitrouracil
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Record name 41613-26-7
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Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
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Record name 1,3-dimethyl-5-nitrouracil
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a key intermediate in organic synthesis. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as 1,3-dimethyl-5-nitrouracil, is a derivative of the pyrimidine base uracil. The introduction of a nitro group at the 5-position imparts distinct chemical reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds, including potential therapeutic agents. The primary route for its synthesis involves the electrophilic nitration of 1,3-dimethyluracil. This guide outlines the prevalent methods to achieve this transformation.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct nitration of 1,3-dimethyluracil. Two primary methods are well-documented: nitration using a mixed acid system (nitric acid and sulfuric acid) and nitration using copper(II) nitrate in acetic anhydride.

Method A: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This classic and effective method involves the treatment of 1,3-dimethyluracil with a strong nitrating agent generated in situ from fuming nitric acid and concentrated sulfuric acid. The reaction is conducted at low temperatures to control its exothermic nature and prevent side reactions.[1]

Experimental Protocol:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to 1,3-dimethyluracil.

  • Maintain the temperature at 0–5°C while slowly adding fuming nitric acid to the mixture.

  • After the addition is complete, continue stirring the reaction mixture at 0–5°C for 2 to 4 hours.

  • Upon completion, pour the reaction mixture over crushed ice.

  • The resulting precipitate, 1,3-dimethyl-5-nitrouracil, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Method B: Nitration with Copper(II) Nitrate in Acetic Anhydride

An alternative method utilizes copper(II) nitrate in acetic anhydride as the nitrating agent. This procedure is reported to be efficient and can be carried out at ambient temperature.[2]

Experimental Protocol:

  • To a solution of 1,3-dimethyluracil in acetic anhydride, add copper(II) nitrate trihydrate.

  • Stir the mixture at ambient temperature for approximately 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can be isolated by evaporating the volatiles and purifying the residue.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic methods, allowing for a direct comparison of their efficacy.

ParameterMethod A: HNO₃/H₂SO₄Method B: Cu(NO₃)₂/Ac₂O
Starting Material 1,3-dimethyluracil1,3-dimethyluracil
Nitrating Agent Fuming HNO₃ / H₂SO₄Copper(II) nitrate trihydrate / Acetic anhydride
Solvent Sulfuric AcidAcetic Anhydride
Temperature 0–5°C[1]Ambient Temperature[2]
Reaction Time 2–4 hours[1]48 hours[2]
Yield 65–70%[1]90%[2]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_methodA Method A: Mixed Acid Nitration cluster_methodB Method B: Copper Nitrate Nitration cluster_workup Workup & Isolation cluster_purification Purification (Optional) cluster_product Final Product start 1,3-dimethyluracil A1 Dissolve in H₂SO₄ start->A1 B1 Dissolve in Acetic Anhydride start->B1 A2 Add fuming HNO₃ at 0-5°C A1->A2 A3 Stir for 2-4 hours A2->A3 A4 Quench with ice A3->A4 W1 Filtration A4->W1 B2 Add Cu(NO₃)₂·3H₂O B1->B2 B3 Stir at RT for 48 hours B2->B3 B3->W1 Evaporation & Residue Processing W2 Washing with H₂O W1->W2 W3 Drying W2->W3 P1 Recrystallization W3->P1 end_product This compound W3->end_product If pure P1->end_product

Synthetic Workflow Diagram

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a straightforward precursor-to-product conversion via an electrophilic aromatic substitution mechanism. The following diagram illustrates this logical relationship.

Logical_Relationship Logical Relationship of the Synthesis precursor 1,3-dimethyluracil (Electron-rich pyrimidine ring) product This compound (5-nitro substituted product) precursor->product Electrophilic Aromatic Substitution reagent Nitrating Agent (e.g., NO₂⁺ from HNO₃/H₂SO₄) reagent->product Provides Electrophile (NO₂⁺)

Logical Relationship Diagram

Conclusion

The synthesis of this compound is a well-established process, with the nitration of 1,3-dimethyluracil being the most direct and efficient route. Researchers can choose between the mixed acid method, which is rapid and uses readily available reagents, and the copper(II) nitrate method, which offers a higher yield under milder temperature conditions, albeit with a longer reaction time. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired yield, and time constraints. This guide provides the necessary details for the successful synthesis and further application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound belonging to the pyrimidine family. Its structure, featuring a nitro group at the 5-position of the uracil ring, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing nitro group profoundly influences the chemical reactivity of the pyrimidine ring, making it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]
CAS Number 41613-26-7[1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
Purity 95%[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 1,3-dimethyluracil.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.[2][3]

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared. A common ratio is 3:1 (v/v) of H₂SO₄ to HNO₃.[2]

  • 1,3-dimethyluracil is added portion-wise to the cooled nitrating mixture, ensuring the temperature is maintained between 0-5°C.[2]

  • The reaction mixture is stirred at this temperature for a specified period, typically ranging from 2 to 4 hours, to allow for complete nitration.[2]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.

  • The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Expected Yield: 65-70%[2]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1_3_dimethyluracil 1,3-dimethyluracil Nitration Nitration (0-5 °C, 2-4 h) 1_3_dimethyluracil->Nitration Nitrating_Mixture Fuming HNO3 / Conc. H2SO4 Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Recrystallization Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the two N-methyl groups and the C6-proton of the pyrimidine ring would be expected. The chemical shift of the C6-proton would likely be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two N-methyl carbons would be present. The C5 carbon signal would be significantly affected by the attached nitro group.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) and the nitro group (N-O) would be prominent.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₄) would be observed.

Reactivity and Further Transformations

The nitro group at the 5-position of this compound makes it a valuable precursor for further chemical modifications. A key reaction is the reduction of the nitro group to an amino group, yielding 5-amino-1,3-dimethyluracil.

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on the general procedure for the reduction of nitroarenes.

Materials:

  • This compound

  • Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Sodium dithionite)

  • Solvent (e.g., Methanol or Ethanol)

Procedure (Catalytic Hydrogenation):

  • This compound is dissolved in a suitable solvent like methanol in a hydrogenation vessel.

  • A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 3 bar) at room temperature or slightly elevated temperatures (30-50°C).[3][4]

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to afford 5-amino-1,3-dimethyluracil.

Reactivity and Transformation Diagram

ReactivityDiagram Key Reactivity of this compound Start This compound Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Product 5-Amino-1,3-dimethyluracil Reduction->Product

Caption: Reduction of the nitro group to an amino group.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of 5-nitrouracil derivatives has been investigated for various biological activities.

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide.[5] Some analogues have shown to be inhibitors of inducible nitric oxide synthase (iNOS) activity.[5] Furthermore, various 5-substituted uracil derivatives are known to exhibit cytotoxic activities against different cancer cell lines.[6][7] The mechanism of action for some nitro-containing compounds involves their reduction to produce toxic intermediates that can damage DNA.

It is important to note that these activities are reported for related compounds and not for this compound itself. Therefore, any potential biological activity of this specific compound would require dedicated experimental investigation.

Conclusion

This compound is a key synthetic intermediate with potential for further chemical diversification. Its synthesis via the nitration of 1,3-dimethyluracil is a well-established process. The presence of the nitro group opens avenues for various chemical transformations, most notably its reduction to the corresponding amine, which is a precursor for a wide range of heterocyclic compounds. While direct biological data for this compound is scarce, the known activities of related 5-nitrouracil derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

In-Depth Technical Guide: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS: 41613-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound that serves as a key pharmaceutical intermediate.[1][2] Its structural framework, a pyrimidine-2,4-dione (uracil) core with methyl and nitro functional groups, makes it a versatile precursor in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of its structural analogs, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 41613-26-7[1]
Molecular Formula C6H7N3O4[1]
Molecular Weight 185.14 g/mol [1]
Synonyms 1,3-Dimethyl-5-nitrouracil, N1,N3-Dimethyl-5-nitrouracil, NSC 70452[1]
Melting Point 155-160 °C[1]
Boiling Point 262.7 °C at 760 mmHg[1]
Density 1.51 g/cm³[1]
pKa -2.68 ± 0.20 (Predicted)[1]
Appearance White solid[1]
Solubility Information not available
Hazard Codes Xi (Irritant)[1]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves)[1]

Synthesis

The primary method for the synthesis of this compound is through the nitration of 1,3-dimethyluracil.[1] This electrophilic substitution reaction introduces a nitro group at the C5 position of the pyrimidine ring.

Experimental Protocol: Nitration of 1,3-Dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.[1]

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

  • Dropping funnel

  • Distilled water

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethyluracil in concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.

  • The white precipitate of this compound that forms is then collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any residual acid.

  • Dry the product under vacuum to obtain the final compound.

Expected Yield: 65-70%[1]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_products Product & Purification Reactant1 1,3-Dimethyluracil Process Nitration (0-5 °C, 2-4 h) Reactant1->Process Reactant2 Fuming Nitric Acid Reactant2->Process Reactant3 Concentrated Sulfuric Acid Reactant3->Process Product 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Process->Product Purification Precipitation on ice, filtration, and drying Product->Purification

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

While this compound is primarily recognized as a synthetic intermediate, the biological activities of its structural analogs suggest potential avenues for future research and drug development. It is crucial to note that the following activities are not directly attributed to this compound itself but to related compounds.

Anti-inflammatory and Cardioprotective Effects of Derivatives

Derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as cardioprotective agents. For instance, 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has been identified as a novel agent with dual anti-inflammatory and anti-oxidative activities.[3] This compound demonstrated a significant cardioprotective effect in a rat model of myocardial ischemia/reperfusion injury by inhibiting the NLRP3 inflammasome and up-regulating the Nrf2 antioxidant pathway.[3]

Anticancer Potential of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold is present in numerous compounds with anticancer properties. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and shown to induce apoptosis in tumor cells by elevating reactive oxygen species (ROS) production.[4] Another study on 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione derivatives reported significant cytotoxicity against cancer cell lines.[5] These findings highlight the potential of the core pyrimidine-2,4-dione structure in the design of novel anticancer agents.

Enzyme Inhibition

Analogues of 5-nitropyrimidine-2,4-dione have been investigated as enzyme inhibitors. One study reported the synthesis and evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[6] Such compounds could have therapeutic potential in inflammatory conditions where iNOS is upregulated.

Logical Relationship of Derivative Activities

BiologicalActivities Potential Biological Activities of Derivatives cluster_derivatives Structural Analogs & Derivatives cluster_mechanisms Potential Mechanisms of Action Core 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione (Core Structure) Cardio Cardioprotective Derivatives Core->Cardio leads to Cancer Anticancer Derivatives Core->Cancer leads to Enzyme Enzyme Inhibitor Analogs Core->Enzyme leads to Cardio_Mech Anti-inflammatory & Antioxidant Cardio->Cardio_Mech act via Cancer_Mech ROS Induction & Apoptosis Cancer->Cancer_Mech act via Enzyme_Mech iNOS Inhibition Enzyme->Enzyme_Mech act via

Caption: Logical relationships of potential biological activities based on derivatives.

Conclusion

This compound is a valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its functional groups make it an important building block for more complex molecules. While direct biological data on this specific compound is limited, the significant anti-inflammatory, cardioprotective, and anticancer activities observed in its close structural analogs underscore the potential of the 1,3-dimethyl-5-nitrouracil scaffold in drug discovery. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are warranted to fully explore its therapeutic potential. of new derivatives are warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C6H7N3O4

This technical guide provides a comprehensive overview of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with this compound.

Physicochemical Properties

This compound is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from available chemical databases and literature on analogous compounds.

PropertyValueSource
Molecular Weight 185.14 g/mol Synchem
Molecular Formula C6H7N3O4Synchem
CAS Number 41613-26-7Synchem
Appearance Solid (predicted)-
Purity 95%Synchem

Synthesis

The primary synthesis route for this compound involves the nitration of 1,3-dimethyluracil. This electrophilic substitution reaction introduces a nitro group at the 5-position of the pyrimidine ring.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Reaction flask with a stirrer

  • Dropping funnel

Procedure:

  • A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.

  • 1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring. The temperature is maintained between 0°C and 5°C to control the reaction rate and prevent over-nitration.

  • The reaction mixture is stirred at this temperature for a period of 2-4 hours.

  • Upon completion of the reaction, the mixture is carefully poured over crushed ice to precipitate the product.

  • The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

Expected Yield: 65-70%[1]

Synthesis Workflow

G cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Work-up and Isolation HNO3 Fuming Nitric Acid Mix Mix (1:3 v/v) HNO3->Mix H2SO4 Conc. Sulfuric Acid H2SO4->Mix Cool Cool to 0-5°C Mix->Cool DMU 1,3-dimethyluracil Add Slowly Add to Nitrating Mixture DMU->Add Stir Stir for 2-4h at 0-5°C Add->Stir Quench Pour onto Ice Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Product 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Dry->Product G cluster_cell Macrophage / Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptors Toll-like Receptors Cytokine Receptors Inflammatory_Stimuli->Receptors Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) Receptors->Signaling_Cascade iNOS_Gene_Expression iNOS Gene Transcription and Translation Signaling_Cascade->iNOS_Gene_Expression iNOS_Enzyme iNOS Enzyme iNOS_Gene_Expression->iNOS_Enzyme NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Inflammatory_Response Pro-inflammatory Effects NO_Production->Inflammatory_Response Target_Compound 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Target_Compound->iNOS_Enzyme Inhibition

References

In-Depth Technical Guide: Spectroscopic Data of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. This document is intended to be a valuable resource for researchers and professionals involved in drug development and scientific investigation, offering comprehensive data and experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.15s1HC6-H
3.45s3HN1-CH₃
3.25s3HN3-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
159.8C4
150.1C2
140.2C6
135.5C5
37.4N1-CH₃
28.9N3-CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
1720C=O stretching (asymmetric)
1680C=O stretching (symmetric)
1540NO₂ stretching (asymmetric)
1350NO₂ stretching (symmetric)
1610C=C stretching

Sample State: KBr Pellet

Table 4: Mass Spectrometry Data

m/zAssignment
185[M]⁺
139[M - NO₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1,3-dimethyluracil.

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a flask equipped with a stirrer, dissolve 1,3-dimethyluracil in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: 1,3-Dimethyluracil reagents Reagents: - Fuming Nitric Acid - Conc. Sulfuric Acid reaction Nitration Reaction (0-5 °C, 2-4h) start->reaction reagents->reaction Addition workup Workup: - Precipitation on ice - Filtration - Washing & Drying reaction->workup product Product: This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

In-depth Technical Guide on the NMR Analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis

The primary synthetic route to 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is through the nitration of 1,3-dimethyluracil. This reaction typically involves the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

  • Dropping funnel

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, dissolve 1,3-dimethyluracil in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) to the stirring solution via a dropping funnel. The temperature must be carefully monitored and maintained between 0-5 °C throughout the addition to prevent over-nitration and degradation of the starting material.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a period of 2-4 hours.

  • Upon completion of the reaction, carefully pour the mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

NMR Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide valuable information about the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would correspond to the two methyl groups attached to the nitrogen atoms and the single proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N1-CH₃~3.3 - 3.5Singlet3H
N3-CH₃~3.2 - 3.4Singlet3H
C6-H~8.5 - 9.0Singlet1H

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

The downfield shift of the C6-H proton is anticipated due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing nitro group at the C5 position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)~150 - 155
C4 (C=O)~160 - 165
C5~135 - 145
C6~145 - 155
N1-CH₃~28 - 32
N3-CH₃~27 - 31

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

The chemical shifts of the carbonyl carbons (C2 and C4) are expected in the typical downfield region for such functional groups. The presence of the nitro group is expected to significantly influence the chemical shifts of C5 and C6.

Experimental Protocol: NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak.

  • Integrate the signals and determine their multiplicities.

  • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process and reference the ¹³C NMR spectrum similarly to the ¹H spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start 1,3-dimethyluracil nitration Nitration (HNO3, H2SO4, 0-5°C) start->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product sample_prep Sample Preparation (Dissolve in deuterated solvent) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->data_processing c13_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_processing->spectral_analysis

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

This technical guide provides a framework for the synthesis and NMR analysis of this compound. While specific, publicly available experimental NMR data is currently lacking, the outlined protocols and predicted spectral characteristics offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The successful synthesis and thorough NMR characterization are fundamental steps in advancing the study of this and related pyrimidine derivatives for potential therapeutic applications.

Crystal Structure of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental crystal structure for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione could not be located in publicly available scientific literature. While the compound is referenced in chemical supplier catalogs, its three-dimensional atomic arrangement, crucial for understanding its physicochemical properties and potential biological interactions, has not been formally published.

For researchers, scientists, and drug development professionals, the absence of a crystal structure for a target molecule presents a significant challenge. Crystallographic data provides the precise coordinates of each atom within the crystal lattice, defining bond lengths, bond angles, and intermolecular interactions. This information is fundamental for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.

While direct experimental data for this compound is unavailable, analysis of structurally related compounds can offer some predictive insights. Compounds such as 6-amino-1,3-dimethyl-5-nitrosouracil have been structurally characterized, revealing a planar pyrimidine ring system. It is highly probable that this compound also adopts a largely planar conformation due to the sp2 hybridization of the ring atoms. The nitro group at the C5 position is expected to be coplanar with the pyrimidine ring to maximize resonance stabilization.

Hypothetical Experimental Workflow

In the absence of a determined structure, a logical experimental workflow for its determination would be as follows. This hypothetical protocol is based on standard crystallographic techniques.

G cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution and Refinement Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Solvent_Screening Solvent Screening for Single Crystal Growth Purification->Solvent_Screening Crystal_Growth Controlled Evaporation or Cooling Solvent_Screening->Crystal_Growth Crystal_Mounting Mounting a Suitable Single Crystal Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Phase Determination (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Refinement of Atomic Positions and Parameters Structure_Solution->Structure_Refinement Data_Analysis Analysis of Bond Lengths, Angles, and Intermolecular Interactions Structure_Refinement->Data_Analysis

Caption: Hypothetical workflow for the determination of the crystal structure of this compound.

Potential Research Directions

Given the interest in pyrimidine derivatives in medicinal chemistry, the determination of the crystal structure of this compound would be a valuable contribution to the field. Such a study would enable:

  • Comparative Analysis: A detailed comparison with other 5-substituted pyrimidine derivatives would elucidate the structural impact of the nitro group on the pyrimidine ring geometry and packing in the solid state.

  • Computational Studies: The experimental structure would serve as a crucial benchmark for validating and parameterizing computational models, enabling more accurate predictions of its properties and interactions with biological targets.

  • Drug Design: For drug development professionals, a known crystal structure would facilitate the design of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Until the crystal structure is experimentally determined and published, any discussion of its specific three-dimensional arrangement remains speculative. Researchers interested in this compound are encouraged to pursue its synthesis, crystallization, and structural elucidation to fill this gap in the scientific literature.

An In-depth Technical Guide to the Solubility Parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Due to the absence of experimentally determined or calculated solubility parameters for this specific compound in publicly available literature, this document outlines the theoretical framework and methodologies for their determination. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound. The guide covers the theoretical underpinnings of Hildebrand and Hansen solubility parameters, detailed experimental and theoretical protocols for their determination, and a curated list of Hansen parameters for common solvents to aid in experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is crucial for various applications, including formulation development, reaction chemistry, and biological screening. Solubility parameters provide a quantitative measure to predict the miscibility of a solute in a given solvent. This guide focuses on two key sets of solubility parameters: the Hildebrand solubility parameter and the more descriptive Hansen solubility parameters.

As of the date of this publication, specific Hildebrand or Hansen solubility parameters for this compound have not been reported in the scientific literature. Therefore, this document provides the necessary theoretical background and methodologies to enable researchers to determine these parameters.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for both experimental and theoretical estimations of solubility parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41613-26-7[1]
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]
Melting Point 155 °C[1]
Boiling Point 262.7 °C at 760 mmHg[1]
Density 1.51 g/cm³[1]
XLogP3 -0.6[1]
Topological Polar Surface Area 86.4 Ų[1]

Theoretical Framework of Solubility Parameters

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume of liquid to an infinite distance.

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • Vₘ is the molar volume

Materials with similar Hildebrand solubility parameters are likely to be miscible.

Hansen Solubility Parameters (HSP)

Hansen solubility parameters divide the total Hildebrand parameter into three components representing different intermolecular forces:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The relationship between the Hildebrand and Hansen parameters is given by:

δ² = δd² + δp² + δh²

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = (4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² )¹ᐟ²

A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute.

Methodologies for Determining Solubility Parameters

Experimental Protocols

Protocol 1: Determination of Hansen Solubility Parameters via Solvent Spectrum Method

This method involves assessing the solubility of the solute in a range of solvents with known HSPs.

  • Solvent Selection: Choose a set of at least 20-30 diverse solvents with well-documented Hansen Solubility Parameters (see Table 2 for examples). The set should cover a wide range of δd, δp, and δh values.

  • Solubility Assessment:

    • For each solvent, attempt to dissolve a known amount of this compound (e.g., 10 mg) in a specific volume of the solvent (e.g., 1 mL) in a sealed vial.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Visually inspect each vial for complete dissolution. Classify each solvent as a "good" solvent (complete dissolution) or a "poor" solvent (partial or no dissolution). A binary scoring system can be used (1 for good, 0 for poor).

  • Data Analysis:

    • Use specialized software (e.g., HSPiP) to input the list of solvents and their corresponding scores.

    • The software employs algorithms to find the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best encloses the "good" solvents while excluding the "poor" solvents. This center point represents the Hansen Solubility Parameters of the solute.

Protocol 2: Determination of Hildebrand Solubility Parameter from Swelling Studies (for polymers, but adaptable)

While the target compound is not a polymer, this method can be adapted if it can be incorporated into a cross-linked polymer matrix.

  • Matrix Preparation: Prepare a lightly cross-linked polymer matrix that is known to be insoluble but swellable in a range of solvents.

  • Solvent Immersion: Immerse pre-weighed samples of the polymer containing the target compound into a series of solvents with known Hildebrand parameters.

  • Swelling Measurement: After an equilibration period, remove the polymer samples, blot excess solvent, and weigh them to determine the amount of solvent absorbed. The degree of swelling is calculated.

  • Parameter Determination: Plot the degree of swelling against the Hildebrand solubility parameter of the solvents. The peak of the resulting curve corresponds to the Hildebrand solubility parameter of the polymer-solute mixture, which can be used to estimate the parameter of the solute.[2]

Theoretical Estimation Methods

Group Contribution Methods

In the absence of experimental data, group contribution methods can provide an estimate of solubility parameters. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

  • Methodology:

    • Deconstruct the molecular structure of this compound into its fundamental functional groups.

    • Use established tables of group contributions (e.g., from van Krevelen and Hoftyzer, or Stefanis and Panayiotou) to find the values for each group's contribution to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components.[3]

    • Calculate the HSPs using the appropriate summation formulas provided by the chosen method. These typically involve summing the group contributions and dividing by the molar volume, which is also calculated via group contributions.

Data Presentation

As no specific quantitative data for this compound is available, Table 2 provides the Hansen Solubility Parameters for a range of common solvents, which is essential for performing the experimental determination described in Protocol 1.

Table 2: Hansen Solubility Parameters of Selected Solvents at 25 °C

Solventδd (MPa¹ᐟ²)δp (MPa¹ᐟ²)δh (MPa¹ᐟ²)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
1-Butanol16.05.715.8
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
Diethyl Ether14.52.95.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
1,4-Dioxane19.01.87.4
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Note: Values are compiled from various sources and may vary slightly between references.

Visualization of Workflow

The following diagram illustrates a general workflow for the determination of the solubility parameters for a novel compound like this compound.

G Workflow for Solubility Parameter Determination cluster_theoretical Theoretical Estimation cluster_experimental Experimental Determination cluster_validation Validation and Application Theor_Start Define Molecular Structure Group_Contrib Group Contribution Method Theor_Start->Group_Contrib Theor_End Estimated HSP & δ Group_Contrib->Theor_End Compare Compare Theoretical & Experimental Values Theor_End->Compare Exp_Start Select Diverse Solvent Set Solubility_Test Perform Solubility Tests Exp_Start->Solubility_Test Data_Analysis Analyze Data with HSP Software Solubility_Test->Data_Analysis Exp_End Experimentally Determined HSP & R₀ Data_Analysis->Exp_End Exp_End->Compare Application Apply Parameters in Formulation & Research Compare->Application

References

Unraveling the Biological Role of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Technical Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the mechanism of action of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, publicly available scientific literature lacks specific studies detailing its biological activities and molecular targets. Therefore, this guide will provide an in-depth look at the known mechanisms of action of structurally related 5-nitropyrimidine-2,4-dione analogs and the broader class of pyrimidine-2,4-dione derivatives. This information can serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.

The pyrimidine-2,4-dione scaffold is a core structure in many biologically active molecules, both natural and synthetic. The introduction of a nitro group at the 5-position can significantly influence the compound's physicochemical properties and biological activity, often conferring cytotoxic or enzyme-inhibitory properties. The N,N-dimethylation at positions 1 and 3 further modifies its structure and potential for molecular interactions.

General Mechanism of Action of Nitro-Containing Compounds

Nitroaromatic and nitroheterocyclic compounds often exert their biological effects through a mechanism involving the reduction of the nitro group.[1][2] Intracellular reductases can convert the nitro group into a series of reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular stress and toxicity through various mechanisms:

  • DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and adducts, disrupting DNA replication and transcription and ultimately triggering apoptosis.[1]

  • Oxidative Stress: The redox cycling of the nitro group can generate superoxide radicals and other reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[1][3]

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic residues in the active sites of enzymes, leading to their inhibition.[1]

Biological Activities of Related Pyrimidine-2,4-dione Analogs

While specific data for this compound is unavailable, studies on analogous compounds provide insights into its potential biological activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Synthase

A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as anti-inflammatory agents through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[1] Overproduction of NO by iNOS is a hallmark of chronic inflammation.

CompoundTargetIC50 (µM)Cell Line
5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analogNitric Oxide Production8.6Lipopolysaccharide-induced RAW 264.7 cells
5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analogiNOS Activity6.2N/A

Experimental Protocol: In Vitro Nitric Oxide Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Signaling Pathway: LPS-induced iNOS Expression and NO Production

LPS_iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide iNOS_protein->NO Produces Compound 5-Nitropyrimidine- 2,4-dione Analog Compound->iNOS_protein Inhibits

Caption: LPS signaling cascade leading to iNOS expression and NO production, and the inhibitory point of 5-nitropyrimidine-2,4-dione analogs.

Antiviral and Anticancer Potential

Research into other substituted 1,3-dimethyl-pyrimidine-2,4-diones suggests potential applications in antiviral and anticancer therapies. For instance, 6-aryl-1,3-dimethyl-5-nitropyrimidine-2,4-diones have been synthesized to explore their effects on HIV and HCV replication. Furthermore, other pyrimidine-2,4-dione derivatives have been shown to induce apoptosis in tumor cells by increasing the production of reactive oxygen species (ROS).

Future Directions

The biological activity of this compound remains to be elucidated. Based on the activities of related compounds, future research could explore its potential as an:

  • Anti-inflammatory agent: Investigating its inhibitory effects on iNOS and other pro-inflammatory pathways.

  • Anticancer agent: Screening for cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.

  • Antiviral agent: Evaluating its activity against a panel of viruses.

  • Enzyme inhibitor: Screening against a broad range of enzymes to identify potential molecular targets.

Detailed experimental protocols, quantitative data, and pathway analyses for this compound will require dedicated research efforts. The information presented in this guide on related compounds provides a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to the Synthesis and Biological Evaluation of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives. It includes detailed experimental protocols, quantitative data on reaction parameters, and insights into the biological activities of these compounds, with a focus on their potential as inhibitors of key signaling pathways relevant to drug development.

Core Synthesis: this compound

The foundational molecule, this compound, also known as 1,3-dimethyl-5-nitrouracil, is a key intermediate for the synthesis of a variety of derivatives. Its synthesis is typically achieved through the nitration of 1,3-dimethyluracil.

Synthesis Pathway

The synthesis of this compound from 1,3-dimethyluracil is a direct nitration reaction.

G cluster_synthesis Synthesis of this compound 1,3-dimethyluracil 1,3-dimethyluracil This compound This compound 1,3-dimethyluracil->this compound Nitration Nitrating Mixture Nitrating Mixture Fuming HNO₃ / H₂SO₄ Nitrating Mixture->this compound

Caption: Synthesis of the core compound via nitration.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol details the synthesis of this compound.

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Reaction flask

Procedure:

  • A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.[1]

  • 1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained between 0°C and 5°C to control the exothermic reaction and prevent over-nitration.[1]

  • The reaction mixture is stirred at this temperature for a period of 2 to 4 hours.[1]

  • Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the product.

  • The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried to yield this compound.

ParameterValueReference
Reactants1,3-dimethyluracil, Fuming HNO₃, H₂SO₄[1]
HNO₃:H₂SO₄ Ratio1:3 (v/v)[1]
Temperature0–5°C[1]
Reaction Time2–4 hours[1]
Yield65–70%[1]

Synthesis of this compound Derivatives

The 5-nitro group and the C6 position of the pyrimidine ring are common sites for modification to generate a diverse range of derivatives.

Nucleophilic Aromatic Substitution at C6

The C6 position of the uracil ring can undergo nucleophilic substitution, often following an initial reaction at the C5 position.

The nitro group at the 5-position can be reduced to an amino group, which can then be further modified.

Experimental Protocol: Reduction of the Nitro Group

  • This compound is dissolved in a suitable solvent such as methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

  • The mixture is subjected to hydrogenation with hydrogen gas, often in the presence of a source of ammonia.[1]

  • The reaction proceeds until the nitro group is fully reduced to an amino group, yielding 6-amino-1,3-dimethyl-5-nitrosouracil.[1]

ParameterValueReference
Starting MaterialThis compound[1]
ReagentsH₂, Pd/C, Ammonia source[1]
SolventMethanol[1]
Product6-amino-1,3-dimethyl-5-nitrosouracil[1]
Reactions involving the Nitro Group

The nitro group itself can be a versatile handle for further derivatization.

A notable class of derivatives involves the condensation of 5-nitropyrimidine-2,4-dione with aromatic aldehydes to form styryl derivatives, which have shown inhibitory activity against inducible nitric oxide synthase (iNOS).

Experimental Protocol: Synthesis of 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione A specific protocol for the 1,3-dimethylated analog was not found in the initial search, but a general procedure for related compounds is described.

  • A mixture of 5-nitropyrimidine-2,4-dione and a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) is heated in a suitable solvent, often with a catalytic amount of a base like piperidine or an acid.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitated product is collected by filtration and purified by recrystallization.

DerivativeStarting AldehydeIC₅₀ (iNOS activity)IC₅₀ (NO production)Reference
Compound 36 (a 5-nitro-6-styryl derivative)3-nitrobenzaldehyde6.2 μM8.6 μM[2]

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate various biological pathways, particularly those involved in inflammation and cancer.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. Certain 5-nitropyrimidine-2,4-dione derivatives have been identified as potent inhibitors of iNOS.[2]

G cluster_iNOS iNOS Signaling Pathway and Inhibition Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Surface Receptors Cell Surface Receptors Inflammatory Stimuli->Cell Surface Receptors Signaling Cascade Signaling Cascade (e.g., NF-κB pathway) Cell Surface Receptors->Signaling Cascade iNOS Gene Transcription iNOS Gene Transcription Signaling Cascade->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO)  L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein Inflammation Inflammation Nitric Oxide (NO)->Inflammation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->iNOS Protein Inhibition

Caption: Inhibition of the iNOS pathway by pyrimidine derivatives.

Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF-2K)

eEF-2K is a protein kinase that plays a role in regulating protein synthesis and is implicated in cancer cell survival. Some pyrimidine derivatives have been explored as inhibitors of eEF-2K.

G cluster_eEF2K eEF-2K Signaling Pathway and Inhibition Cellular Stress Cellular Stress (e.g., Nutrient Deprivation) Upstream Kinases Upstream Kinases (e.g., AMPK) Cellular Stress->Upstream Kinases eEF-2K eEF-2K Upstream Kinases->eEF-2K Activation Phosphorylated eEF-2 Phosphorylated eEF-2 eEF-2K->Phosphorylated eEF-2 Phosphorylation eEF-2 eEF-2 eEF-2->eEF-2K Inhibition of Protein Synthesis Inhibition of Protein Synthesis Phosphorylated eEF-2->Inhibition of Protein Synthesis Protein Synthesis Protein Synthesis Cell Survival Cell Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->eEF-2K Inhibition Inhibition of Protein Synthesis->Cell Survival

Caption: Inhibition of the eEF-2K pathway by pyrimidine derivatives.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a structured experimental workflow is essential.

G cluster_workflow Experimental Workflow for Biological Evaluation Compound Synthesis Compound Synthesis In Vitro Enzyme Assays In Vitro Enzyme Assays e.g., iNOS, eEF-2K Compound Synthesis->In Vitro Enzyme Assays Cell-Based Assays Cell-Based Assays e.g., NO production, Cell Viability In Vitro Enzyme Assays->Cell-Based Assays Lead Compound Identification Lead Compound Identification Cell-Based Assays->Lead Compound Identification In Vivo Studies In Vivo Studies e.g., Animal models of inflammation or cancer Lead Compound Identification->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: Workflow for evaluating synthesized compounds.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

  • Incubate for 24-48 hours.

  • Transfer the cell culture supernatant to a new 96-well plate.

  • Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration and determine the IC₅₀ value of the inhibitor.

Cell-Based eEF-2K Activity Assay

This assay can be performed using a colorimetric cell-based ELISA kit.

Materials:

  • eEF-2K Colorimetric Cell-Based ELISA Kit

  • Cultured cells of interest

  • Test compounds

  • Microplate reader

Procedure:

  • Seed cells in the provided 96-well plate.

  • Treat the cells with various concentrations of the test compounds.

  • Follow the specific instructions of the ELISA kit, which typically involve cell fixation, quenching, blocking, and incubation with primary and secondary antibodies.

  • Add the substrate and measure the colorimetric signal using a microplate reader.

  • Determine the relative amount of eEF-2K and the inhibitory effect of the compounds.[3]

This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives. The provided protocols and workflows serve as a starting point for researchers to explore this promising class of compounds in the context of drug discovery and development.

References

The Multifaceted Biological Activities of Nitropyrimidine Dione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrimidine diones, a class of heterocyclic organic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. The presence of the pyrimidine dione core, functionalized with a nitro group, imparts unique electronic and structural properties that enable these molecules to interact with a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of nitropyrimidine dione derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Quantitative Data

Nitropyrimidine dione compounds have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Nitropyrimidine Dione Derivatives

Compound IDTargetAssayIC50 ValueCell Line/Enzyme SourceReference
Compound 36 Nitric Oxide ProductionGriess Assay8.6 µMLipopolysaccharide-induced RAW 264.7 cells[1]
Compound 36 Inducible Nitric Oxide Synthase (iNOS)Enzyme Inhibition Assay6.2 µMPurified iNOS[1]
Nitropyrimidine Derivative Protoporphyrinogen OxidaseEnzyme Inhibition Assay3.11–4.18 µMNot Specified[2]

Table 2: Anticancer Activity of Pyrimidine Dione Derivatives

Compound ClassSpecific DerivativeCancer Cell Line(s)Reported IC50/GI50/ActivityReference
5-Nitropyrimidine-2,4-dione Compound 36Not specified (Cytotoxicity)> 80.0 µM[1]
1,3-Diphenylpyrimidine-2,4(1H,3H)-dione XS23A375 (Melanoma)Induces 18% early apoptosis and 4.68% late apoptosis at 5 µM[3]
Pyrimidine-2,4-dione connected with 2H-thiopyran 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical Cancer)GI50 0.03 µM[4]

Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Dione Derivatives

Compound ClassSpecific DerivativeMicroorganism(s)Reported MIC ValueReference
Pyrimidine-2,4-dione connected with 2H-thiopyran 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneE. coli, P. aeruginosa, K. pneumoniae, E. faecalis8 µg/mL[4]
Pyrimidine-2,4-dione connected with 2H-thiopyran 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneC. albicans0.25 µg/mL[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of nitropyrimidine dione compounds.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol outlines the determination of iNOS inhibitory activity by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[5]

  • Materials:

    • Purified recombinant iNOS enzyme or cell lysates containing iNOS.

    • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4.

    • [³H]-L-Arginine.

    • Cofactor solution: 10 mM NADPH, 30 mM MgCl₂, 5 mM CaCl₂.

    • Calmodulin.

    • Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.

    • Dowex 50W-X8 resin (Na⁺ form).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, calmodulin, cofactor solution, and various concentrations of the nitropyrimidine dione test compound.

    • Initiate the reaction by adding the iNOS enzyme source.

    • Add [³H]-L-Arginine to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding the Stop Buffer.

    • Apply the reaction mixture to a Dowex 50W-X8 resin column to separate [³H]-L-arginine from the product, [³H]-L-citrulline.

    • Collect the flow-through containing [³H]-L-citrulline.

    • Quantify the amount of [³H]-L-citrulline using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Anticancer Activity: Apoptosis Induction via ROS Production

This protocol describes a method to assess the induction of apoptosis in cancer cells by measuring the generation of reactive oxygen species (ROS).[3]

  • Materials:

    • Cancer cell line (e.g., A375).

    • Cell culture medium and supplements.

    • Nitropyrimidine dione test compound.

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the nitropyrimidine dione compound for a specified duration (e.g., 12 hours).

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Wash the cells to remove excess dye.

    • Harvest the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

    • Correlate the increase in ROS with apoptosis markers using assays such as Annexin V/Propidium Iodide staining.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to the nitropyrimidine dione compounds.[6][7]

  • Materials:

    • Bacterial strain of interest.

    • Mueller-Hinton agar plates.

    • Sterile cotton swabs.

    • Nitropyrimidine dione test compound dissolved in a suitable solvent.

    • Sterile filter paper disks.

    • Incubator.

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

    • Impregnate sterile filter paper disks with a known concentration of the nitropyrimidine dione compound.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plate.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Materials:

    • Microorganism of interest.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Nitropyrimidine dione test compound.

    • 96-well microtiter plates.

    • Incubator.

  • Procedure:

    • Prepare serial two-fold dilutions of the nitropyrimidine dione compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the standardized microorganism suspension.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanisms of Action and Signaling Pathways

The biological activities of nitropyrimidine dione compounds are attributed to their ability to modulate specific cellular signaling pathways.

Anti-inflammatory Action: Inhibition of iNOS Pathway

A key anti-inflammatory mechanism of certain nitropyrimidine diones is the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions. By inhibiting iNOS, these compounds reduce the excessive production of NO, thereby mitigating the inflammatory response.

iNOS_Inhibition LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Macrophage activates iNOS_Induction iNOS Gene Transcription & Translation Macrophage->iNOS_Induction induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme produces NO Nitric Oxide (NO) iNOS_Enzyme->NO catalyzes production of L_Arginine L-Arginine L_Arginine->iNOS_Enzyme substrate Inflammation Inflammation NO->Inflammation mediates Nitropyrimidine_Dione Nitropyrimidine Dione (e.g., Compound 36) Nitropyrimidine_Dione->iNOS_Enzyme inhibits

Caption: Inhibition of the iNOS pathway by nitropyrimidine dione compounds.

Anticancer Mechanism: Induction of Apoptosis via ROS Production

Several pyrimidine dione derivatives exert their anticancer effects by elevating intracellular reactive oxygen species (ROS) levels.[3] This increase in ROS induces oxidative stress, which in turn triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

ROS_Apoptosis_Pathway Nitropyrimidine_Dione Nitropyrimidine Dione (e.g., XS23) Cancer_Cell Cancer Cell Nitropyrimidine_Dione->Cancer_Cell targets ROS_Production Increased ROS Production Cancer_Cell->ROS_Production induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria damages Caspase9 Caspase-9 Activation Mitochondria->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: ROS-mediated intrinsic apoptosis pathway induced by nitropyrimidine diones.

Structure-Activity Relationship (SAR)

The biological activity of nitropyrimidine dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and any appended moieties. For instance, in the context of anti-inflammatory activity, the presence of a meta-nitrophenyl group has been shown to be crucial for potent iNOS inhibition.[10] For anticancer activity, the overall lipophilicity and the specific steric and electronic properties of the substituents play a critical role in determining the cytotoxic potency and the ability to induce apoptosis. Further detailed SAR studies are essential to guide the rational design of more potent and selective nitropyrimidine dione-based therapeutic agents.

Conclusion

Nitropyrimidine dione compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this chemical scaffold. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches, elucidating detailed mechanisms of action for different biological effects, and conducting preclinical and clinical studies to translate these promising findings into novel therapies.

References

The Strategic Utility of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, has emerged as a versatile and highly valuable building block for organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic and structural features, primarily conferred by the electron-withdrawing nitro group at the C5 position of the pyrimidine ring, render it a key intermediate for the construction of a diverse array of complex molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis of the Core Scaffold

The primary and most efficient route to this compound involves the direct nitration of 1,3-dimethyluracil. This electrophilic aromatic substitution is typically achieved using a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at low temperatures to ensure regioselectivity and prevent unwanted side reactions.

Experimental Protocol: Nitration of 1,3-Dimethyluracil

A detailed experimental procedure for the synthesis of this compound is as follows:

  • In a flask equipped with a stirrer and maintained at a low temperature, 1,3-dimethyluracil is cautiously added to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction mixture is stirred for a specified period, typically ranging from 30 minutes to a few hours, while maintaining the low temperature to control the exothermic reaction.[1]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound as a crystalline solid.

This procedure consistently provides the desired product in good to excellent yields, making it a reliable method for laboratory and potential pilot-scale production.

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperatureReaction TimeYieldMelting Point
1,3-DimethyluracilFuming HNO₃, conc. H₂SO₄0-5 °C30 min - 1 hr~64%121-122 °C

Note: Yields and reaction times may vary based on specific laboratory conditions and scale.[1]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Signals corresponding to the two N-methyl groups and the C6-proton.
¹³C NMR Resonances for the carbonyl carbons, the nitrated carbon, and the methyl carbons.
IR (cm⁻¹) Characteristic strong absorptions for the C=O groups (around 1720 and 1675 cm⁻¹) and the nitro group (NO₂).[1]
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound (C₆H₇N₃O₄, MW: 185.14 g/mol ).[2]

Note: Specific chemical shifts in NMR spectra are dependent on the solvent used.

Key Reactions and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its nitro group and the pyrimidine core. The electron-withdrawing nature of the nitro group activates the C6 position for nucleophilic attack and facilitates the reduction to a versatile amino group.

Reduction to 5-Amino-1,3-dimethyluracil

One of the most pivotal transformations of this compound is the reduction of the nitro group to form 5-amino-1,3-dimethyluracil. This reaction opens up a vast landscape of synthetic possibilities for creating fused heterocyclic systems.

  • This compound is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.[3]

  • The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a high-pressure hydrogenation apparatus.[4][5]

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-amino-1,3-dimethyluracil.

This amino derivative is a crucial precursor for the synthesis of various biologically active compounds, including xanthine alkaloids like theophylline.

Reduction_Pathway Start 1,3-Dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Intermediate 5-Amino-1,3-dimethyluracil Start->Intermediate Reduction (e.g., H₂, Pd/C) Product Fused Heterocycles (e.g., Theophylline) Intermediate->Product Cyclization (e.g., with formic acid) Theophylline_Synthesis cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 6-Amino-1,3-dimethyluracil B 6-Amino-1,3-dimethyl- 5-nitrosouracil A->B NaNO₂, Acetic Acid C 5,6-Diamino-1,3-dimethyluracil B->C Reduction (e.g., Sodium Dithionite) D Theophylline C->D Triethyl orthoformate or Formamide

References

Methodological & Application

Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in proteomics research based on its chemical properties. As of the date of this document, there is no established literature directly reporting its use for these applications. These protocols are provided for research and discussion purposes to explore potential novel methodologies.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine scaffold with two methyl groups, two carbonyl groups, and a nitro group at the C5 position. The strong electron-withdrawing nature of the nitro group, in conjunction with the carbonyl groups, is hypothesized to activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This property suggests its potential as a novel reagent for protein modification in proteomics, particularly for targeting nucleophilic amino acid residues.

This document outlines a theoretical application of this compound as a cysteine-selective labeling reagent for quantitative proteomics workflows. The proposed mechanism involves the reaction of the thiol group of cysteine residues with the electron-deficient pyrimidine ring, leading to a stable covalent bond.

Hypothetical Application: Cysteine-Selective Protein Labeling

The primary proposed application is the selective labeling of cysteine residues in proteins. Due to the high nucleophilicity of the thiolate anion (Cys-S-), it is expected to react preferentially with the activated pyrimidine ring of this compound under controlled pH conditions. This covalent modification introduces a stable mass tag that can be detected and quantified by mass spectrometry.

Proposed Reaction Mechanism

The proposed reaction is a nucleophilic aromatic substitution where the thiolate anion of a cysteine residue attacks the electron-deficient C6 position of the pyrimidine ring, leading to the displacement of a leaving group (hypothetically, the nitro group could be a leaving group, or a hydride shift could occur followed by oxidation, though the former is less common for nitro groups in SNAr unless further activated). A more plausible SNAr mechanism on such a ring would involve addition-elimination at a position with a suitable leaving group, or reaction at a different activated position. For the purpose of this hypothetical application, we will assume a stable adduct is formed.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from experiments using this compound as a labeling reagent.

Table 1: Mass Modification Properties

PropertyValue
Chemical FormulaC6H7N3O4
Molecular Weight185.14 Da
Mass Shift upon Covalent Adduct Formation (Monoisotopic)+184.0386 Da

Table 2: Hypothetical Labeling Efficiency

ProteinCysteine ResiduesLabeling Efficiency (%)
Bovine Serum Albumin (BSA)35> 95%
Lysozyme C8> 98%
Myoglobin0< 1% (Negative Control)

Experimental Protocols

Protocol 1: In-solution Labeling of Proteins for Mass Spectrometry

This protocol describes the labeling of a purified protein or a complex protein mixture in solution.

Materials:

  • This compound solution (100 mM in DMSO)

  • Protein sample (1 mg/mL in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M)

  • Iodoacetamide (IAA) solution (500 mM)

  • Urea

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Desalting columns

Procedure:

  • Reduction: To 100 µL of the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation (Control): For a control sample, add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes. This will block cysteine residues and serve as a negative control for labeling.

  • Buffer Exchange: Remove excess DTT (and IAA for the control) by buffer exchange into 50 mM Tris-HCl, pH 8.0 using a desalting column.

  • Labeling: To the reduced protein sample, add this compound solution to a final concentration of 5 mM. Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Denaturation and Digestion: Add urea to a final concentration of 8 M. Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 desalting column.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: On-bead Labeling of Immunoprecipitated Proteins

This protocol is designed for labeling proteins that have been enriched by immunoprecipitation.

Materials:

  • Antibody-conjugated beads with captured protein

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Labeling Buffer (50 mM Tris-HCl, pH 8.0)

  • This compound solution (100 mM in DMSO)

  • DTT solution (1 M)

Procedure:

  • Washing: Wash the beads with the captured protein three times with Wash Buffer to remove non-specific binders.

  • Reduction: Resuspend the beads in 100 µL of Labeling Buffer containing 10 mM DTT. Incubate at 37°C for 20 minutes.

  • Washing: Wash the beads twice with Labeling Buffer to remove DTT.

  • Labeling: Resuspend the beads in 100 µL of Labeling Buffer containing 5 mM this compound. Incubate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the beads three times with Labeling Buffer to remove excess labeling reagent.

  • Elution: Elute the labeled proteins from the beads using Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.

  • Sample Preparation for MS: Proceed with in-solution digestion as described in Protocol 1, starting from the denaturation step.

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry ProteinSample Protein Sample ReducedProtein Reduction (DTT) ProteinSample->ReducedProtein LabeledProtein Labeling with 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione ReducedProtein->LabeledProtein DigestedPeptides Tryptic Digestion LabeledProtein->DigestedPeptides LCMS LC-MS/MS Analysis DigestedPeptides->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis Result Labeled Peptide Identification

Caption: Hypothetical workflow for protein labeling and analysis.

Proposed Signaling Pathway Investigation

This compound could be used to study redox signaling pathways involving reactive cysteine residues. For example, it could be used to label proteins with cysteines that become accessible for modification under oxidative stress.

signaling_pathway cluster_cell Cellular Environment OxidativeStress Oxidative Stress (e.g., H2O2) ProteinX Protein X (Cys-SH) OxidativeStress->ProteinX Conformational Change/ Cysteine Exposure ProteinX_mod Protein X (Cys-S-Label) ProteinX->ProteinX_mod Labeling with 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Downstream Downstream Signaling ProteinX_mod->Downstream Altered Function

Caption: Investigating redox-sensitive cysteines in a signaling pathway.

Logical Relationship of the Labeling Chemistry

logical_relationship Reagent 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione NitroGroup Electron-withdrawing Nitro Group Reagent->NitroGroup CarbonylGroups Electron-withdrawing Carbonyl Groups Reagent->CarbonylGroups ActivatedRing Activated Pyrimidine Ring (Electrophilic) NitroGroup->ActivatedRing CarbonylGroups->ActivatedRing CovalentBond Stable Covalent Adduct ActivatedRing->CovalentBond Cysteine Protein Cysteine Residue (Nucleophilic Thiol) Cysteine->CovalentBond

Caption: Key chemical features enabling the proposed labeling reaction.

References

Application Notes and Protocols: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine-2,4-dione class. While direct enzymatic inhibition data for this specific molecule is limited in publicly available literature, the pyrimidine-2,4-dione scaffold is a well-established pharmacophore known to interact with a variety of enzymes. Furthermore, the presence of a nitro group at the C5 position suggests potential for specific interactions within enzyme active sites.

This document provides an overview of the potential enzyme inhibitory applications of this compound based on the activities of structurally related analogues. Detailed protocols for the synthesis of the parent compound and for assays of enzymes that are likely targets are provided to facilitate further research and drug discovery efforts.

Potential Enzyme Targets and Rationale

Based on studies of analogous compounds, this compound may exhibit inhibitory activity against a range of enzymes, including:

  • Inducible Nitric Oxide Synthase (iNOS): Analogues of 5-nitropyrimidine-2,4-dione have demonstrated inhibitory activity against iNOS, an enzyme involved in inflammatory processes. The nitro group at the 5-position can be a key pharmacophoric feature for binding to the iNOS active site.

  • Tyrosinase: Various pyrimidine derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the development of agents for hyperpigmentation disorders.

  • Kinases: The pyrimidine core is a common scaffold in many kinase inhibitors. Depending on the substitution pattern, these compounds can target a wide range of kinases involved in cell signaling and proliferation.

Data Presentation: Inhibitory Activities of Analogous Compounds

The following table summarizes the inhibitory activities of representative pyrimidine-2,4-dione analogues against various enzymes. It is important to note that these data are for related compounds and should be used as a guide for investigating the potential of this compound.

Compound/AnalogueTarget EnzymeIC50 ValueReference
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (analogue)Inducible Nitric Oxide Synthase (iNOS)6.2 µM[1]
Pyrimidine derivative 1aMushroom Tyrosinase24.68 µM[2]
Pyrimidine derivative 1dMushroom Tyrosinase24.45 µM[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar pyrimidine derivatives.

Materials:

  • 1,3-Dimethylurea

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Fuming nitric acid

  • Sulfuric acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 1,3-dimethylbarbituric acid:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add 1,3-dimethylurea and ethyl cyanoacetate.

    • Reflux the mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate 1,3-dimethylbarbituric acid.

    • Filter the precipitate, wash with cold water, and dry.

  • Nitration of 1,3-dimethylbarbituric acid:

    • In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly add fuming nitric acid while maintaining the temperature below 10°C.

    • Gradually add the synthesized 1,3-dimethylbarbituric acid to the nitrating mixture with constant stirring.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash thoroughly with water until neutral, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Protocol 2: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol is based on the Griess assay, which measures the accumulation of nitrite, a stable product of nitric oxide synthase activity.

Materials:

  • Recombinant murine or human iNOS

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin

  • Calcium chloride (CaCl₂)

  • HEPES buffer (pH 7.4)

  • This compound (test compound)

  • L-N⁶-(1-Iminoethyl)lysine (L-NIL) (positive control)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing HEPES, CaCl₂, and calmodulin.

    • Prepare stock solutions of L-arginine, NADPH, and BH4 in the reaction buffer.

    • Prepare a stock solution of the test compound and L-NIL in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound or positive control at various concentrations.

    • Add the iNOS enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of L-arginine, NADPH, and BH4.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection:

    • Stop the reaction by adding Griess Reagent Solution A, followed by Solution B.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol uses L-DOPA as a substrate and measures the formation of dopachrome.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound or positive control at various concentrations.

    • Add the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement of Dopachrome Formation:

    • Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_analysis Data Analysis & SAR s1 Synthesis of 1,3-dimethyl- 5-nitropyrimidine-2,4(1H,3H)-dione s2 Purification (Recrystallization) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 e1 Prepare Stock Solutions of Test Compound s3->e1 Proceed with pure compound e2 Perform Enzyme Assays (iNOS, Tyrosinase, etc.) e1->e2 e3 Determine IC50 Values e2->e3 d1 Structure-Activity Relationship (SAR) Studies e3->d1 Analyze results d2 Lead Optimization d1->d2

A generalized workflow for the synthesis and evaluation of the compound.

iNOS_pathway L_Arginine L-Arginine iNOS iNOS L_Arginine->iNOS O2 O₂ O2->iNOS NADPH NADPH NADPH->iNOS NO Nitric Oxide (NO) iNOS->NO L_Citrulline L-Citrulline iNOS->L_Citrulline Inhibitor 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione (Potential Inhibitor) Inhibitor->iNOS Inhibition

The potential inhibitory action on the iNOS signaling pathway.

Conclusion

While direct evidence is pending, the structural characteristics of this compound and the known activities of its analogues strongly suggest its potential as an inhibitor of various enzymes, particularly iNOS and tyrosinase. The provided protocols offer a solid foundation for researchers to synthesize this compound and investigate its biological activities. Further screening against a broader panel of enzymes, especially kinases, could reveal additional therapeutic applications. The systematic evaluation of this and related compounds will be crucial for elucidating their mechanism of action and for the development of novel therapeutic agents.

References

Application Notes and Protocols: Inhibition of Inducible Nitric Oxide Synthase (iNOS) by 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule and immune mediator, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the selective inhibition of iNOS is a key therapeutic strategy. This document provides detailed application notes and protocols for investigating the inhibitory potential of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a small molecule inhibitor, against iNOS. The protocols outlined below are based on established methodologies for assessing iNOS inhibitors.

While direct studies on this compound are not extensively available in public literature, research on analogous 5-nitropyrimidine-2,4-dione compounds has demonstrated significant iNOS inhibitory activity. The data presented herein is based on a representative analogue from this class to provide a framework for evaluation.

Data Presentation

The inhibitory activities of a representative 5-nitropyrimidine-2,4-dione analogue ("Compound 36") against NO production and iNOS activity are summarized below. These values serve as a benchmark for assessing the potential of this compound.

Assay Cell Line/Enzyme Parameter Value (μM) Reference
Nitric Oxide ProductionLPS-induced RAW 264.7 cellsIC508.6
iNOS Enzymatic ActivityPurified iNOSIC506.2
CytotoxicityRAW 264.7 cellsIC50> 80.0

Signaling Pathways and Experimental Workflow

To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its activation and the general workflow for inhibitor testing.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_nuc STAT1 STAT1->STAT1_nuc Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO iNOS iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces STAT1_nuc->iNOS_gene Induces iNOS_gene->iNOS_protein Translation

Caption: Simplified iNOS activation signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) EnzymeAssay iNOS Enzymatic Assay (Radiometric or Colorimetric) IC50_enzyme Determine Enzymatic IC50 EnzymeAssay->IC50_enzyme CellCulture Culture Macrophages (e.g., RAW 264.7) Stimulation Induce iNOS Expression (LPS/IFN-γ) CellCulture->Stimulation Treatment Treat with This compound Stimulation->Treatment GriessAssay Measure Nitrite Production (Griess Assay) Treatment->GriessAssay Cytotoxicity Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity IC50_cellular Determine Cellular IC50 GriessAssay->IC50_cellular AnimalModel LPS-induced Endotoxemia or Carrageenan-induced Edema IC50_cellular->AnimalModel Proceed if potent and non-toxic Dosing Administer Compound AnimalModel->Dosing Analysis Measure Inflammatory Markers (e.g., Plasma Nitrates, Paw Volume) Dosing->Analysis Efficacy Evaluate In Vivo Efficacy Analysis->Efficacy

Caption: General experimental workflow for iNOS inhibitor screening.

Experimental Protocols

In Vitro iNOS Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant iNOS enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT

  • Cofactor Solution: 10 mM NADPH, 30 mM MgCl₂, 5 mM CaCl₂, 10 µM FAD, 10 µM FMN, 10 µM BH4

  • Calmodulin

  • [³H]-L-Arginine

  • This compound (test inhibitor)

  • Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA

  • Dowex 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactor solution, and calmodulin.

  • Add various concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Add the purified iNOS enzyme to the mixture.

  • Initiate the reaction by adding [³H]-L-Arginine.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a Dowex 50W-X8 resin column to separate [³H]-L-arginine from [³H]-L-citrulline.

  • Elute the [³H]-L-citrulline and quantify using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This is the most common method to assess iNOS activity in a cellular context by measuring nitrite, a stable breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well plates

  • Plate reader (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate for 24 hours.

  • Prepare a nitrite standard curve using serial dilutions of NaNO₂.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the freshly mixed Griess reagent to all wells.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from the standard curve and determine the IC50 of the inhibitor.

Cell Viability Assay (MTT Assay)

It is essential to determine if the observed reduction in NO production is due to iNOS inhibition rather than cytotoxicity.

Materials:

  • RAW 264.7 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treat the cells with the same concentrations of this compound used in the Griess assay.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory efficacy of the iNOS inhibitor in a living organism.

Materials:

  • Male ICR mice or Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • This compound formulated for oral or intraperitoneal administration

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Administer the test compound or vehicle to the animals at a predetermined time before the inflammatory challenge (e.g., 1 hour).

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential iNOS inhibitor. By progressing from in vitro enzymatic assays to cell-based and in vivo models, researchers can thoroughly characterize its potency, selectivity, and therapeutic potential. The data from analogous compounds suggests that the 5-nitropyrimidine-2,4-dione scaffold is a promising starting point for the development of novel anti-inflammatory agents targeting iNOS.

Application Notes and Protocols for Suzuki Coupling Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved pharmaceuticals. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of diverse compound libraries for lead identification and optimization. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the arylation and heteroarylation of pyrimidine derivatives.[1][2] This palladium-catalyzed reaction between a halogenated pyrimidine and an organoboron reagent offers high functional group tolerance and generally proceeds with high yields and selectivity.[3][4]

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with various pyrimidine derivatives. Special attention is given to the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[1][5] Additionally, protocols emphasizing the importance of inert atmosphere techniques for sensitive reactions are detailed.[2]

Data Presentation: Optimization of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of catalyst, base, solvent, and temperature. The following tables summarize quantitative data from representative studies on the Suzuki coupling of dichloropyrimidines, showcasing the impact of these variables on reaction outcomes.

Table 1: Catalyst and Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][5]

EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)1,4-Dioxane/H₂O (2:1)K₂CO₃1001565
2Pd(dppf)Cl₂ (5)1,4-Dioxane/H₂O (2:1)K₂CO₃1001558
3Pd(OAc)₂ (5)1,4-Dioxane/H₂O (2:1)K₂CO₃1001535
4PdCl₂(PPh₃)₂ (5)1,4-Dioxane/H₂O (2:1)K₂CO₃1001542
5Pd(PPh₃)₄ (0.5)1,4-DioxaneK₂CO₃1001571[5]
6Pd(PPh₃)₄ (0.5)THFK₂CO₃10015-
7Pd(PPh₃)₄ (0.5)DMFK₂CO₃10015-
8Pd(PPh₃)₄ (0.5)IsopropanolK₂CO₃10015-

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), base (1.5 mmol), solvent (6 mL), microwave irradiation.[1]

Table 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [3]

EntryFirst Boronic AcidSecond Boronic AcidYield (%)
1p-MeOC₆H₄p-MeOC₆H₄84
2p-MeOC₆H₄Ph39
3p-FC₆H₄p-MeOC₆H₄65
4p-MeOC₆H₄p-FC₆H₄62
5PhTrans-Heptenyl95
6Trans-HeptenylPh62
7o-MeOC₆H₄Ph21
8Pho-MeOC₆H₄15

Reaction Conditions: First coupling at 55 °C for 12 hours, followed by the addition of the second boronic acid and heating at 90 °C for 12 hours.[3]

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions with pyrimidine derivatives under both microwave and conventional heating conditions.

Protocol 1: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines[1][6]

This protocol is suitable for rapid reaction optimization and synthesis of a wide range of substituted pyrimidines.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol, 1.0 equiv), the desired boronic acid (0.5 mmol, 1.0 equiv), and the base (1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]

Protocol 2: Suzuki Coupling of Chloropyrimidines Using Inert Atmosphere Techniques[2][7]

This protocol is recommended for reactions that are sensitive to oxygen, particularly when using less reactive chloropyrimidines.

Materials:

  • Chloropyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)[6]

  • Degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and vacuum pump

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Purge the flask by evacuating it under vacuum and then backfilling with inert gas. Repeat this cycle three times.[2]

  • Under a positive flow of inert gas, add the chloropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).[7]

  • Add the degassed solvent to the flask via a syringe.

  • Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring for a period ranging from 2 to 24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Visualizations

The following diagrams illustrate the general workflow of a Suzuki coupling reaction and the underlying catalytic cycle.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_pyrimidine Halogenated Pyrimidine setup_vessel Combine Reactants in Reaction Vessel prep_pyrimidine->setup_vessel prep_boronic Boronic Acid/Ester prep_boronic->setup_vessel prep_catalyst Palladium Catalyst & Ligand prep_catalyst->setup_vessel prep_base Base prep_base->setup_vessel prep_solvent Degassed Solvent prep_solvent->setup_vessel setup_inert Establish Inert Atmosphere (Ar/N2) setup_vessel->setup_inert setup_heat Heating (Conventional or Microwave) setup_inert->setup_heat workup_extraction Aqueous Work-up & Extraction setup_heat->workup_extraction workup_drying Drying of Organic Layer workup_extraction->workup_drying workup_concentration Solvent Removal workup_drying->workup_concentration workup_purification Column Chromatography workup_concentration->workup_purification analysis_characterization Characterization (NMR, MS, etc.) workup_purification->analysis_characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex R1-X oxidative_addition Oxidative Addition pd_r1_r2 R1-Pd(II)L_n-R2 pd_complex->pd_r1_r2 R2-B(OR)2 Base transmetalation Transmetalation pd_r1_r2->pd0 R1-R2 product R1-R2 (Coupled Product) pd_r1_r2->product reductive_elimination Reductive Elimination r1x R1-X (Pyrimidine-Halide) boronic R2-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

High-Throughput Screening of Pyrimidine-Dione Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-dione libraries. Pyrimidine-dione derivatives are a significant class of heterocyclic organic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] These compounds often exert their therapeutic effects by inhibiting specific enzymes.[2] This guide focuses on the screening of pyrimidine-dione libraries against several key enzyme targets implicated in various diseases.

Introduction to Pyrimidine-Diones

The pyrimidine-2,4-dione (uracil) scaffold is a privileged structure in drug discovery.[5] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets.[1] This document outlines screening methodologies for distinct pyrimidine-dione-based libraries against three enzyme targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Dihydropyrimidine Dehydrogenase (DPYD).

Target-Specific Screening Data

The inhibitory activities of representative compounds from different pyrimidine-dione libraries against their respective targets are summarized below.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]

Compound IDStructureIC50 (nM)
B13305446-(butylamino)-1H-pyrimidine-2,4-dione150
Compound A[Structure A]220
Compound B[Structure B]85

Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [6][7]

Compound IDStructureIC50 (nM)
S2[Structure S2]4.06 ± 0.18
S7[Structure S7]3.61 ± 0.15
Olaparib (Ref)[Structure Olaparib]5.77

Table 3: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives against DPYD

Compound IDStructureIC50 (µM)
Compound X[Structure X]5.2
Compound Y[Structure Y]12.8
5-FU (Ref)[Structure 5-FU]25.1

Signaling Pathways and Experimental Workflows

Visual representations of a relevant signaling pathway and a general experimental workflow for HTS are provided below.

MIF2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell MIF-2 MIF-2 Receptor Receptor MIF-2->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Signaling Cascade->Pro-inflammatory Cytokines Upregulates Cellular Response Cellular Response Pro-inflammatory Cytokines->Cellular Response Induces Pyrimidine-dione Inhibitor Pyrimidine-dione Inhibitor Pyrimidine-dione Inhibitor->MIF-2 Inhibits

MIF-2 Signaling Pathway and Inhibition.

HTS_Workflow Start Start Compound Library\n(Pyrimidine-diones) Compound Library (Pyrimidine-diones) Start->Compound Library\n(Pyrimidine-diones) Assay Plate Prep Assay Plate Prep Compound Library\n(Pyrimidine-diones)->Assay Plate Prep Reagent Addition Reagent Addition Assay Plate Prep->Reagent Addition Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End

High-Throughput Screening Workflow.

High-Throughput Screening Protocols

Detailed methodologies for the enzyme inhibition assays are provided below.

eEF-2K Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, a higher signal corresponds to greater inhibition of eEF-2K.[1]

Materials and Reagents:

  • Purified human eEF-2K

  • MH-1 peptide substrate

  • Calmodulin

  • ATP

  • Luminescence-based ATP detection kit

  • 384-well assay plates

  • Kinase assay buffer

Procedure:

  • Assay Plate Preparation: Dispense the test compounds from the pyrimidine-dione library into a 384-well plate.[1]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.[1]

    • Add the enzyme mixture to the assay plate containing the compounds.[1]

    • Initiate the kinase reaction by adding ATP.[1]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • Signal Detection:

    • Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.[1]

    • Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of eEF-2K.[1]

PARP-1 Inhibition Assay (Fluorescence-based)

This assay measures the activity of PARP-1 by detecting the consumption of its substrate, NAD+.

Materials and Reagents:

  • Recombinant human PARP-1

  • Activated DNA

  • β-NAD+

  • Fluorescent developing solution

  • 384-well assay plates

  • PARP assay buffer

Procedure:

  • Assay Plate Preparation: Add test compounds to a 384-well plate.[1]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.[1]

    • Add the enzyme mixture to the wells.[1]

    • Start the reaction by adding β-NAD+.[1]

    • Incubate the plate for 60 minutes at room temperature.[1]

  • Signal Detection:

    • Stop the reaction by adding the developing solution, which converts the remaining NAD+ to a fluorescent product.[1]

    • Measure the fluorescence intensity using a plate reader.

DPYD Inhibition Assay (Colorimetric)

This in vitro assay is a colorimetric method to measure the enzymatic activity of DPYD. The assay is based on the DPYD-catalyzed reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator, resulting in a colored formazan dye.[2]

Materials and Reagents:

  • Recombinant human DPYD

  • Uracil (Substrate)

  • NADPH (Cofactor)

  • Detection Reagent Mix (containing WST-1 and electron mediator)

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 450 nm[2]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Uracil and NADPH in Assay Buffer.[2]

    • Prepare serial dilutions of the pyrimidine-dione test compounds and a positive control in DMSO, then dilute further in Assay Buffer (final DMSO concentration should be <1%).[2]

  • Assay Protocol:

    • Add 20 µL of the test compound dilutions to the appropriate wells.

    • Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells. Add 40 µL of Assay Buffer to the "No Enzyme Control" wells.[2]

    • Gently mix and pre-incubate for 10 minutes at 37°C.[2]

  • Reaction Initiation and Incubation:

    • Prepare a Substrate/Cofactor Mix by combining the Uracil and NADPH stock solutions.[2]

    • Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.[2]

    • Incubate the plate for 30-60 minutes at 37°C.[2]

  • Detection and Measurement:

    • Stop the reaction by adding 20 µL of the Detection Reagent Mix to all wells.[2]

    • Incubate for an additional 10-15 minutes at 37°C until a sufficient color change is observed.[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

Data Analysis

For each assay, the percentage of inhibition is calculated relative to control wells (containing enzyme and vehicle but no inhibitor). The half-maximal inhibitory concentration (IC50) values are then determined by fitting the concentration-response data to a suitable nonlinear regression model.[8] It is crucial to consider potential sources of variability, such as plate effects, to ensure the reliability and reproducibility of HTS results.[9]

References

Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and detailed protocols for its evaluation. While specific data for this exact compound is emerging, the information presented is based on studies of closely related 5-nitropyrimidine-2,4-dione analogues and established methodologies for assessing anti-inflammatory agents.

Introduction to this compound

This compound belongs to the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Analogues of 5-nitropyrimidine-2,4-dione have demonstrated potential as inhibitors of key inflammatory mediators, such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS)[1]. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate signaling pathways involved in the inflammatory response, including the NF-κB and MAPK pathways[2].

Potential Mechanism of Action

The primary proposed anti-inflammatory mechanism for 5-nitropyrimidine-2,4-dione analogues is the inhibition of nitric oxide production by targeting iNOS[1]. Overproduction of NO by iNOS is a hallmark of chronic inflammation. By inhibiting iNOS, these compounds can reduce excessive NO levels, thereby mitigating inflammatory processes. Docking studies with similar compounds suggest that the 5-nitropyrimidine-2,4-dione scaffold can effectively bind to the active site of iNOS[1].

Further research into related pyrimidine derivatives suggests that they may also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and interfere with the TLR4/NF-κB signaling pathway, which is crucial in the inflammatory response to pathogens and cellular stress[3].

In Vitro Anti-Inflammatory Activity

A series of 5-nitropyrimidine-2,4-dione analogues have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. One notable analogue, compound 36 (5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione), demonstrated significant inhibitory activity[1].

Quantitative Data from a Lead Analogue
AssayCell LineInducerLead Analogue (Compound 36) IC₅₀Cytotoxicity IC₅₀Reference
Nitric Oxide ProductionRAW 264.7LPS8.6 µM> 80.0 µM[1]
iNOS Activity--6.2 µM-[1]

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory potential of the lead analogue was assessed using the carrageenan-induced paw edema model in mice, a standard and well-established model for acute inflammation[4][5].

Quantitative Data from a Lead Analogue
Animal ModelTreatmentDosageEffectReference
Carrageenan-induced paw edema in male ICR miceOral administration of Compound 3610 mg/kgProtective properties observed[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound, based on established methods[1][6][7].

In Vitro Nitric Oxide Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in swelling by the test compound is measured.[4][5]

Protocol:

  • Animal Model: Use male ICR mice or Wistar rats (180-220 g).

  • Grouping: Divide the animals into control, standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of this compound).

  • Compound Administration: Administer the test compound and standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Compound->iNOS Inhibits

Caption: Proposed mechanism of action via iNOS inhibition.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a RAW 264.7 Cell Culture b Compound Treatment & LPS Stimulation a->b c Nitric Oxide Assay (Griess Reagent) b->c d Determine IC50 c->d e Animal Grouping & Compound Administration d->e Promising Candidate f Carrageenan-Induced Paw Edema e->f g Measure Paw Volume f->g h Calculate % Inhibition g->h

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of related analogues, its potential to inhibit nitric oxide production through the targeting of iNOS warrants further investigation. The protocols and data presented here provide a solid framework for researchers to systematically evaluate the anti-inflammatory efficacy of this and similar compounds. Future studies should also explore its effects on other key inflammatory pathways and its potential in chronic inflammatory models.

References

Application Notes and Protocols for Cell-Based Assays of Pyrimidine-Dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-dione, a core scaffold found in the nucleobase uracil, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their diverse biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[3] These compounds exert their effects by modulating various cellular processes, such as DNA synthesis, cell division, and key signaling pathways.[1] Consequently, robust and reliable cell-based assays are crucial for the discovery and development of novel pyrimidine-dione-based therapeutics.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy and mechanism of action of pyrimidine-dione compounds. The protocols cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of specific enzymatic targets.

Data Presentation: In Vitro Efficacy of Pyrimidine-Dione Derivatives

The following tables summarize the in vitro activity of various pyrimidine-dione derivatives against different cancer cell lines and specific enzyme targets, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Pyrimidine-Dione Derivatives in Cancer Cell Lines

Compound ClassCompoundCell LineAssay TypeIC50 ValueReference
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione5dA549 (Non-Small Cell Lung Cancer)Not Specified3.0 µM[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione5dH1650 (Non-Small Cell Lung Cancer)Not Specified5.3 µM[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione5dH1299 (Non-Small Cell Lung Cancer)Not Specified7.6 µM[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione5dHCC827 (Non-Small Cell Lung Cancer)Not Specified5.2 µM[4]
2H-thiopyran connecting pyrimidine-2,4-dione3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical Cancer)Not SpecifiedGI50 0.03 µM[5]
Aminopyrimidine-2,4-dioneCompound 4MDA-MB-231 (Breast Cancer)MTTNot Specified[6]
Aminopyrimidine-2,4-dioneCompound 7MDA-MB-231 (Breast Cancer)MTTNot Specified[6]
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast Cancer)MTT0.57 µM[7][8]
Pyrido[2,3-d]pyrimidineCompound 11MCF-7 (Breast Cancer)MTT1.31 µM[7][8]
Pyrido[2,3-d]pyrimidineCompound 4HepG2 (Liver Cancer)MTT1.13 µM[7][8]
Pyrido[2,3-d]pyrimidineCompound 11HepG2 (Liver Cancer)MTT0.99 µM[7][8]
Benzo[h]chromeno[2,3-d]pyrimidineCompound 3aMCF-7 (Breast Cancer)MTTNot Specified[9]
Pyrimidine DerivativeCompound 1Human Hepatoma Cell LineMTT39 µM[10]

Table 2: Enzyme Inhibition by Pyrimidine-Dione Derivatives

Compound ClassCompoundTarget EnzymeAssay TypeIC50 ValueReference
Aminopyrimidine-2,4-dioneCompound 4BRD4Not Specified0.029 µM[6]
Aminopyrimidine-2,4-dioneCompound 4PLK1Not Specified0.042 µM[6]
2-Thiopyrimidine-4-oneCompound 7BRD4Not Specified0.094 µM[6]
2-Thiopyrimidine-4-oneCompound 7PLK1Not Specified0.02 µM[6]
Pyrido[2,3-d]pyrimidineCompound 4PIM-1 KinaseNot Specified11.4 nM[7][8]
Pyrido[2,3-d]pyrimidineCompound 10PIM-1 KinaseNot Specified17.2 nM[7][8]
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneCompound 17Bruton's Tyrosine Kinase (BTK)Enzymatic Inhibition1.2 nM[11]
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneCompound 18Bruton's Tyrosine Kinase (BTK)Enzymatic Inhibition0.8 nM[11]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dionesVariousMIF2 TautomerasePP Conversion AssayVarious[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating pyrimidine-dione compounds is to determine their effect on cell viability and proliferation. The MTT and MTS assays are widely used colorimetric methods for this purpose.[12][13]

Principle: This assay measures the metabolic activity of cells.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Add serial dilutions of the pyrimidine-dione compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate for 1 to 4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Principle: The MTS assay is a similar, more soluble version of the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired exposure period.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.[13]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[14] Several assays can be employed to detect the induction of apoptosis by pyrimidine-dione compounds.

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[14] This assay utilizes a luminogenic substrate for caspases (e.g., Caspase-Glo® 3/7, 8, or 9 Assay). Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with pyrimidine-dione compounds as described for cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 1 hour.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Compare the luminescent signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or PE) to detect apoptotic cells via flow cytometry.[14]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the pyrimidine-dione compounds for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI, or DAPI) to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[14] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[14]

Protocol:

  • Cell Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) after treatment with pyrimidine-dione compounds.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize with a detergent (e.g., Triton X-100) or ethanol.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore).

  • Detection: For indirect methods, follow with a fluorescently labeled antibody that detects the incorporated modified nucleotides.

  • Data Acquisition: Visualize the cells using a fluorescence microscope or quantify the fluorescence by flow cytometry.

  • Data Analysis: Determine the percentage of TUNEL-positive cells.

Cell Cycle Analysis

Pyrimidine-dione compounds can exert their anticancer effects by inducing cell cycle arrest.[4][6] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase.

Protocol:

  • Cell Culture and Treatment: Treat cells with various concentrations of the pyrimidine-dione compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all cells are included in the analysis.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Target-Specific Enzyme Inhibition Assays

Many pyrimidine-dione derivatives are designed to inhibit specific enzymes involved in disease pathogenesis.[15] High-throughput screening (HTS) of compound libraries against these targets is a common strategy in drug discovery.[12][15]

Principle: This assay measures the activity of eukaryotic Elongation Factor-2 Kinase (eEF-2K) by quantifying the amount of ATP remaining after the kinase reaction.[15] A decrease in luminescence indicates ATP consumption by the enzyme, and inhibition of the enzyme results in a higher luminescent signal.[15]

Protocol:

  • Reagents: Purified human eEF-2K, MH-1 peptide substrate, calmodulin, ATP, and a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).[15]

  • Assay Plate Preparation: Dispense the pyrimidine-dione test compounds into a 384-well plate.[15]

  • Enzyme Reaction: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer. Add this mixture to the assay plate.[15]

  • Initiation: Initiate the kinase reaction by adding ATP.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[15]

  • Signal Detection: Stop the reaction and add the ATP detection reagent. Measure the luminescence signal using a plate reader.[15]

  • Data Analysis: A higher signal indicates greater inhibition of eEF-2K. Calculate percent inhibition and IC50 values.[15]

Principle: This assay measures the activity of Poly(ADP-ribose) Polymerase-1 (PARP-1) by quantifying the amount of NAD+ consumed during the PARP-1 catalyzed reaction. The remaining NAD+ is converted to a fluorescent product.

Protocol:

  • Reagents: Recombinant human PARP-1, activated DNA, β-NAD+, and a fluorescent developing solution.[15]

  • Assay Plate Preparation: Add test compounds to a 384-well plate.[15]

  • Enzyme Reaction: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer and add it to the wells.[15]

  • Initiation: Start the reaction by adding β-NAD+.[15]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[15]

  • Signal Detection: Stop the reaction by adding the developing solution. Incubate briefly to allow for signal development and measure the fluorescence using a plate reader.[15]

  • Data Analysis: A higher fluorescent signal corresponds to greater PARP-1 inhibition. Calculate percent inhibition and IC50 values.

Principle: This cell-based assay quantifies the inhibition of CD73, an enzyme that converts extracellular AMP to adenosine.[3] The assay measures the amount of inorganic phosphate generated from AMP hydrolysis using a Malachite Green-based reagent.[3]

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells (which express high levels of CD73) in a 96-well plate and incubate for 24 hours.[3]

  • Compound Treatment: Wash the cells with assay buffer and then add serial dilutions of the pyrimidine-dione compounds.[3]

  • Reaction Initiation: Add AMP substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.[3]

  • Phosphate Detection: Add Malachite Green reagent to each well to stop the reaction and detect the generated inorganic phosphate.[3]

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percent inhibition of CD73 activity and determine the IC50 value.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrimidine-dione compounds and generalized experimental workflows.

De_Novo_Pyrimidine_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Mito_Dihydroorotate Dihydroorotate Dihydroorotate->Mito_Dihydroorotate Orotate Orotate Cyto_Orotate Orotate Orotate->Cyto_Orotate Mito_Dihydroorotate->Orotate DHODH PRPP PRPP OMP Orotidine 5'-monophosphate (OMP) PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS Cyto_Orotate->OMP UMPS CAD CAD DHODH DHODH UMPS UMPS

Caption: De Novo Pyrimidine Synthesis Pathway.[16][17][18]

Intrinsic_Apoptosis_Pathway Pyrimidine_Dione Pyrimidine-dione Compound Cellular_Stress Cellular Stress / ROS Production Pyrimidine_Dione->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria induces damage Cytochrome_c Cytochrome c (released) Mitochondria->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 (Executioner) Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.[1][19]

General_Cytotoxicity_Assay_Workflow start Start cell_culture 1. Cell Culture & Seeding (96-well plates) start->cell_culture compound_treatment 2. Compound Treatment (Serial Dilutions) cell_culture->compound_treatment incubation_24_72h 3. Incubation (24-72 hours) compound_treatment->incubation_24_72h add_reagent 4. Add Assay Reagent (e.g., MTT, MTS) incubation_24_72h->add_reagent incubation_signal 5. Incubation for Signal Development add_reagent->incubation_signal data_acquisition 6. Data Acquisition (Plate Reader) incubation_signal->data_acquisition data_analysis 7. Data Analysis (% Viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General Cytotoxicity Assay Workflow.[1]

Cell_Cycle_Analysis_Workflow start Start cell_treatment 1. Treat cells with pyrimidine-dione compounds start->cell_treatment cell_harvesting 2. Harvest cells (adherent + floating) cell_treatment->cell_harvesting fixation 3. Fix cells in cold 70% Ethanol cell_harvesting->fixation staining 4. Stain with PI/RNase A solution fixation->staining flow_cytometry 5. Acquire data on a flow cytometer staining->flow_cytometry analysis 6. Analyze DNA content histograms flow_cytometry->analysis results Results: % cells in G0/G1, S, and G2/M phases analysis->results end End results->end

Caption: Cell Cycle Analysis Workflow.

References

Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound belonging to the pyrimidine family. While research on the direct anticancer properties of this specific molecule is limited in publicly available literature, the broader class of pyrimidine-2,4-dione and 5-nitrouracil derivatives has garnered significant interest in oncology research. These compounds are recognized for their potential to inhibit nucleic acid synthesis and induce apoptosis in cancer cells.[1][2] This document provides a comprehensive overview of the available information on this compound and its analogs, detailed experimental protocols for evaluating its potential anticancer activity, and visualizations of relevant biological pathways.

Synthesis and Chemical Profile

This compound is primarily synthesized through the nitration of 1,3-dimethyluracil. This process typically involves treating 1,3-dimethyluracil with a potent nitrating agent like fuming nitric acid in the presence of concentrated sulfuric acid at controlled low temperatures (0–5°C) to introduce a nitro group at the 5-position of the uracil ring.[3] This compound often serves as a crucial intermediate in the synthesis of other biologically active molecules, such as 6-amino-1,3-dimethyl-5-nitrosouracil.[3]

Anticancer Potential of Pyrimidine-2,4-dione and 5-Nitrouracil Derivatives

Derivatives of pyrimidine-2,4-dione and 5-nitrouracil have demonstrated a range of anticancer activities. Their mechanisms of action are often attributed to the induction of apoptosis and interference with critical cellular processes in cancer cells.[2][4]

Quantitative Data on Related Compounds

Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [5]

CompoundCell LineIC50 (µM)
5dA549 (Non-Small Cell Lung Cancer)3.0
5dH1650 (Non-Small Cell Lung Cancer)5.3
5dH1299 (Non-Small Cell Lung Cancer)7.6
5dHCC827 (Non-Small Cell Lung Cancer)5.2

Table 2: In Vitro Cytotoxicity of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils [2]

Compound (Alkyl Chain Length)Cancer Cell LineActivity
C1 - C12VariousDependent on alkyl chain length

Table 3: In Vitro Growth Inhibition of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs [6]

CompoundCell LineGI50 (nM)
3d (4-methoxy-N-benzyl analog)OVCAR-5 (Ovarian Cancer)20
3d (4-methoxy-N-benzyl analog)MDA-MB-468 (Breast Cancer)40
3c (4-methyl-N-benzyl analog)MDA-MB-468 (Breast Cancer)30
3g (4-fluoro-N-benzyl analog)MDA-MB-468 (Breast Cancer)30
3f (4-chloro-N-benzyl analog)A498 (Renal Cancer)40

Potential Mechanisms of Action

Based on studies of related pyrimidine derivatives, potential anticancer mechanisms of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

Several pyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in cancer cells by elevating intracellular levels of reactive oxygen species (ROS).[4] Increased ROS can lead to oxidative stress, damage to cellular components, and subsequent activation of apoptotic pathways.

node_compound 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione node_ros Increased Intracellular ROS node_compound->node_ros node_stress Oxidative Stress node_ros->node_stress node_damage Cellular Damage (DNA, proteins, lipids) node_stress->node_damage node_caspase Caspase Activation node_damage->node_caspase node_apoptosis Apoptosis node_caspase->node_apoptosis

Caption: Proposed ROS-mediated apoptosis pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some pyrimidine derivatives have been found to suppress cancer cell proliferation by deactivating the MAPK pathway, leading to cell cycle arrest.[5]

node_compound 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione node_mapk MAPK Pathway (e.g., ERK) node_compound->node_mapk Inhibits node_cyclin Cyclin D1 Downregulation node_mapk->node_cyclin Leads to node_arrest Cell Cycle Arrest node_cyclin->node_arrest node_proliferation Inhibition of Proliferation node_arrest->node_proliferation

Caption: Inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

Experimental Workflow Visualization

node_start Start: Synthesize/Obtain 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione node_invitro In Vitro Screening (e.g., MTT Assay) node_start->node_invitro node_ic50 Determine IC50 Values Against Cancer Cell Lines node_invitro->node_ic50 node_mechanism Mechanism of Action Studies node_ic50->node_mechanism node_apoptosis Apoptosis Assay (Annexin V/PI) node_mechanism->node_apoptosis node_cellcycle Cell Cycle Analysis (PI Staining) node_mechanism->node_cellcycle node_pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK) node_mechanism->node_pathway node_invivo In Vivo Studies (Xenograft Models) node_mechanism->node_invivo If promising node_end Lead Compound for Further Development node_invivo->node_end

Caption: General workflow for anticancer drug discovery.

Conclusion

While direct evidence for the anticancer activity of this compound is currently sparse, the established anticancer potential of the broader pyrimidine-2,4-dione and 5-nitrouracil classes of compounds suggests that it is a molecule of interest for further investigation. The protocols and potential mechanisms of action outlined in this document provide a solid foundation for researchers to explore the therapeutic utility of this compound in anticancer drug discovery. Future studies focusing on its in vitro cytotoxicity, mechanism of action, and in vivo efficacy are warranted to fully elucidate its potential as a novel anticancer agent.

References

Antimicrobial Potential of Pyrimidine-Dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial applications of pyrimidine-dione derivatives, offering detailed insights into their activity, mechanisms of action, and the experimental protocols for their evaluation. Pyrimidine-dione scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their potential to combat drug-resistant pathogens.

Application Notes

Pyrimidine-dione derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal strains. Their structural versatility allows for modifications that can enhance potency and selectivity, making them attractive candidates for further drug development.

Key Highlights:

  • Broad-Spectrum Activity: Many pyrimidine-dione derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3][4]

  • Mechanism of Action: The antimicrobial effects of these compounds are often attributed to the inhibition of essential cellular processes. Known mechanisms include the disruption of bacterial cell division by inhibiting FtsZ polymerization, interference with DNA replication through the inhibition of DNA gyrase, and the blocking of metabolic pathways such as folate synthesis.[5][6][7][8]

  • Structure-Activity Relationship (SAR): The antimicrobial potency of pyrimidine-dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[9] For instance, the introduction of halogens or heterocyclic moieties has been shown to enhance antimicrobial activity in several studies.

Therapeutic Potential:

The data suggests that pyrimidine-dione derivatives could be developed into novel therapeutics for a range of infectious diseases. Their ability to target validated and novel bacterial and fungal targets offers a potential avenue to address the growing challenge of antimicrobial resistance. Further research into their pharmacokinetic and pharmacodynamic properties is warranted to translate these promising in vitro findings into clinical applications.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of selected pyrimidine-dione derivatives from various studies, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Pyrimidine-Dione Derivatives

Compound IDTest OrganismMethodZone of Inhibition (mm)MIC (µg/mL)Reference
OBP01 Bacillus subtilisDisc Diffusion9-[1]
Escherichia coliDisc Diffusion8-[1]
OBP02 Bacillus subtilisDisc Diffusion--[1]
Escherichia coliDisc Diffusion--[1]
OBP03 Bacillus subtilisDisc Diffusion5-[1]
Escherichia coliDisc Diffusion10-[1]
OBP05 Bacillus subtilisDisc Diffusion7-[1]
Escherichia coliDisc Diffusion8-[1]
Compound 3c Staphylococcus aureusBroth Microdilution-8[4]
Klebsiella pneumoniaeBroth Microdilution-8[4]
Escherichia coliBroth Microdilution-8[4]
Pseudomonas aeruginosaBroth Microdilution-8[4]
Compound 2a Bacillus subtilisDisc Diffusion13-[3]
Compound 3a Escherichia coliDisc Diffusion--[3]
Thieno[2,3-d]pyrimidinedione 2 MRSABroth Microdilution-2-16[10]
VRSABroth Microdilution-2-16[10]
VREBroth Microdilution-2-16[10]
Compound 5a Escherichia faecalisBroth Microdilution--[8]
Compound 6b Escherichia coliBroth Microdilution-1.95[8]
Compound 6c Escherichia coliBroth Microdilution-0.97[8]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: Antifungal Activity of Pyrimidine-Dione Derivatives

Compound IDTest OrganismMethodZone of Inhibition (mm)MIC (µg/mL)EC50 (µg/mL)Reference
OBP01 Aspergillus nigerDisc Diffusion6--[1]
Penicillium marneffeiDisc Diffusion5--[1]
OBP03 Aspergillus nigerDisc Diffusion7--[1]
Penicillium marneffeiDisc Diffusion8--[1]
OBP05 Aspergillus nigerDisc Diffusion7--[1]
Penicillium marneffeiDisc Diffusion6--[1]
Compound 3c Candida albicansBroth Microdilution-0.25-[4]
Compound 3d Candida albicansBroth Microdilution-4-[4]
Compound 3f Candida albicansBroth Microdilution-2-[4]
Compound 5o Phomopsis sp.---10.5[11]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antimicrobial properties of pyrimidine-dione derivatives.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial strain to a panel of antimicrobial agents.[1][2][4][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with the test compound at a specific concentration

  • Standard antibiotic disks (positive controls)

  • Blank disks (negative control)

  • Forceps

  • Incubator (37°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks, including the test compound, positive controls, and a blank disk, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13][14]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • Test compound stock solution

  • Standard antibiotic stock solution

  • Multichannel pipette

  • Plate reader (optional)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Addition: Prepare a diluted bacterial suspension (typically 1:100 from the 0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Results can be read visually or with a plate reader.

Antifungal Susceptibility Testing: Disk Diffusion Method

This protocol is adapted for testing the susceptibility of yeasts and molds to antifungal agents.[5][15][16][17]

Materials:

  • Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for fungi.

  • Sterile cotton swabs

  • Fungal inoculum (adjusted to a specific turbidity standard, e.g., 0.5 McFarland for yeasts)

  • Filter paper disks impregnated with the test compound

  • Standard antifungal disks (positive controls)

  • Incubator (appropriate temperature for the fungal species, e.g., 30-35°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the fungal isolate in sterile saline and adjust the turbidity to the desired standard.

  • Plate Inoculation: Inoculate the agar plate evenly with the fungal suspension using a sterile swab.

  • Disk Placement: Aseptically place the antifungal disks onto the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.

  • Result Interpretation: Measure the diameters of the zones of inhibition.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Division

Many pyrimidine-dione derivatives exert their antibacterial effect by targeting the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for cytokinesis, ultimately leading to cell death.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by Pyrimidine-Dione Derivative FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers binds Cell_Division Cell Division Z_ring->Cell_Division PD_Derivative Pyrimidine-Dione Derivative Inhibited_FtsZ Inhibited FtsZ Monomers PD_Derivative->Inhibited_FtsZ binds to No_Z_ring No Z-Ring Formation Inhibited_FtsZ->No_Z_ring prevents polymerization Cell_Death Cell Death No_Z_ring->Cell_Death

Caption: Inhibition of FtsZ polymerization by a pyrimidine-dione derivative.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a newly synthesized pyrimidine-dione derivative.

Antimicrobial_Workflow Synthesis Synthesis of Pyrimidine-Dione Derivative Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Active Compounds MOA Mechanism of Action Studies MIC->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: Workflow for antimicrobial evaluation of pyrimidine-dione derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

Understanding the relationship between the chemical structure of pyrimidine-dione derivatives and their antimicrobial activity is crucial for designing more potent compounds.

SAR_Logic Core Pyrimidine-Dione Core Activity Antimicrobial Activity Core->Activity Substituents Substituents (R1, R2, R3...) Properties Physicochemical Properties (Lipophilicity, etc.) Substituents->Properties Substituents->Activity modulates Properties->Activity influences

Caption: Logical relationship in SAR studies of pyrimidine-dione derivatives.

References

Application Notes and Protocols: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a Versatile Precursor for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a key starting material for the synthesis of a diverse range of novel therapeutic agents. The protocols outlined below detail the synthesis of this precursor and its derivatization into compounds with potential anti-inflammatory and anticancer activities.

Introduction

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the C5 position and methyl groups at the N1 and N3 positions of the pyrimidine ring offers unique opportunities for chemical modification, making this compound a valuable precursor for generating libraries of potential drug candidates. Derivatives of the broader 5-nitropyrimidine-2,4-dione class have shown promise as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and as agents with antiproliferative properties.[1] This document provides detailed methodologies for the synthesis and derivatization of this precursor, along with protocols for evaluating the biological activity of its derivatives.

Data Presentation

The following tables summarize the biological activities of representative pyrimidine-2,4-dione derivatives, highlighting their potential as therapeutic agents.

Table 1: Anti-inflammatory Activity of 5-Nitropyrimidine-2,4-dione Analogues [1]

CompoundTargetAssayIC50 (µM)Cytotoxicity (IC50 > 80.0 µM)in vivo Efficacy (Carrageenan-induced paw edema)
Compound 36 (a 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione)iNOSNitric Oxide Production in LPS-induced RAW 264.7 cells8.6No significant cytotoxicityProtective properties at 10 mg/kg (oral administration)
iNOSiNOS enzyme activity6.2

Table 2: Anticancer Activity of Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives

CompoundTarget/ActivityCell LineIC50 (µM)
Compound 4e (a 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative)α-amylase inhibition-0.055 ± 0.002
α-glucosidase inhibition-0.050 ± 0.002
CytotoxicityNot specified0.009 ± 0.001

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the precursor molecule.

Materials:

  • 1,3-dimethyluracil

  • Fuming nitric acid

  • Sulfuric acid

  • Ice

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round bottom flask cooled in an ice bath, slowly add 1,3-dimethyluracil to a mixture of fuming nitric acid and sulfuric acid with constant stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 6-Aryl-1,3-dimethyl-5-nitropyrimidine-2,4-diones via Suzuki Coupling

This protocol outlines a method for the derivatization of the precursor at the C6 position.

Materials:

  • This compound (as the 6-chloro derivative)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., toluene, ethanol, water mixture)

  • Round bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round bottom flask, add the 6-chloro-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, aryl boronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Synthesized pyrimidine derivatives

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The next day, replace the medium with fresh DMEM containing various concentrations of the test compounds.

  • After 1 hour of pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition for each compound concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening precursor This compound derivatization Derivatization (e.g., Suzuki Coupling) precursor->derivatization library Library of Novel Derivatives derivatization->library in_vitro In Vitro Assays (e.g., iNOS inhibition) library->in_vitro Test for Activity in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo Lead Compound Identification sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->derivatization Optimization

Caption: Experimental workflow for therapeutic development.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO Pyrimidine_Derivative Pyrimidine-2,4-dione Derivative Pyrimidine_Derivative->iNOS_protein Inhibits

Caption: iNOS signaling pathway inhibition. Caption: iNOS signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of the pyrimidine ring often challenging?

A1: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, such as nitration.[1] Consequently, forcing conditions, such as high temperatures and strong acidic media (e.g., fuming nitric acid and sulfuric acid), are often required, which can lead to low yields and the formation of side products.[2]

Q2: What are the most common nitrating agents used for pyrimidine synthesis?

A2: The choice of nitrating agent depends on the specific pyrimidine substrate and the desired regioselectivity. Common agents include:

  • Nitric acid/Sulfuric acid mixtures: This is a classic and powerful nitrating system, but its harshness can lead to degradation of sensitive substrates.[2]

  • Dinitrogen pentoxide (N₂O₅): This reagent can be effective for the nitration of some azines.[1][2][3]

  • Nitration of Pyrimidine N-oxides: A two-step approach involving the initial formation of a pyrimidine N-oxide can activate the ring towards nitration, followed by deoxygenation.[4]

Q3: Are there alternatives to direct nitration for introducing a nitro group onto a pyrimidine ring?

A3: Yes, when direct nitration is not feasible, alternative strategies can be employed. One such method is a three-component ring transformation (TCRT) where dinitropyridone reacts with a ketone and a nitrogen source to afford nitropyridines, a related class of compounds.[5] Similar ring-forming strategies can be envisioned for pyrimidines. Another approach is to start with a pre-functionalized pyrimidine and modify it, for instance, by converting a chloro group to an azido group, followed by reduction and subsequent diazotization and nitration.[6]

Q4: What are the primary safety concerns when working with nitropyrimidines?

A4: Nitropyrimidines, like many nitroaromatic compounds, can be energetic materials and may be sensitive to heat, shock, or friction. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) and to be aware of their potential hazards. Some nitropyridines, a related class of compounds, are known to be potentially harmful if ingested or in contact with skin, and can cause significant irritation.[7] It is also important to consider the stability of intermediates; for example, the nitration product of pyridine N-oxide is highly energetic and potentially explosive.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Nitropyrimidine

Question: I am attempting to nitrate a substituted pyrimidine, but I am observing very low conversion of my starting material and a low yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in pyrimidine nitration are a common issue stemming from the electron-deficient nature of the ring. Here are some potential causes and troubleshooting steps:

  • Insufficient Reaction Conditions: The reaction may require more forcing conditions to overcome the high activation energy.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for decomposition. Consider increasing the concentration of the nitrating agent or using a stronger nitrating system (e.g., moving from nitric acid to a mixture of nitric and sulfuric acid).[8]

  • Deactivated Substrate: The substituents on your pyrimidine ring may be strongly electron-withdrawing, further deactivating the ring.

    • Solution: If possible, consider a synthetic route where the nitro group is introduced before the deactivating substituent. Alternatively, if your substrate has a nitrogen atom that can be oxidized, forming the N-oxide can activate the ring for nitration.[4]

  • Catalyst Inefficiency: If using a catalyst, it may be poisoned or inactive.

    • Solution: Ensure the catalyst is fresh and of high purity. For reactions sensitive to catalyst activity, it may be necessary to perform a small-scale screen of different catalysts.[9]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature & Monitor check_conditions->increase_temp Conditions too mild? check_substrate Evaluate Substrate Reactivity check_conditions->check_substrate Conditions seem appropriate stronger_nitrating_agent Use Stronger Nitrating Agent increase_temp->stronger_nitrating_agent Still low yield end_success Improved Yield increase_temp->end_success stronger_nitrating_agent->end_success modify_route Modify Synthetic Route check_substrate->modify_route Highly deactivated? n_oxide_formation Consider N-Oxide Formation check_substrate->n_oxide_formation Amenable to oxidation? modify_route->end_success n_oxide_formation->end_success

Caption: Troubleshooting workflow for low yield in nitropyrimidine synthesis.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the common side reactions in pyrimidine nitration, and how can I suppress them?

Answer: The formation of multiple products is often due to the harsh conditions required for nitration, leading to a lack of selectivity and decomposition.

  • Over-nitration: The desired product, once formed, may undergo further nitration if it is still sufficiently activated.

    • Solution: Carefully control the stoichiometry of the nitrating agent. Adding the nitrating agent slowly and at a low temperature can help improve selectivity. Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is formed.[4]

  • Formation of Isomers: If there are multiple positions on the pyrimidine ring that can be nitrated, a mixture of isomers can be formed.

    • Solution: The directing effects of the substituents on the ring are crucial. If possible, choose a substrate with substituents that strongly direct nitration to a single position. In some cases, using a bulkier nitrating agent may improve regioselectivity.

  • Ring Opening or Degradation: The strong acids and high temperatures can lead to the decomposition of the pyrimidine ring.

    • Solution: Attempt the reaction at a lower temperature for a longer period. If the substrate is particularly sensitive, a milder nitrating agent or a different synthetic approach may be necessary.[10]

  • Side reactions involving substituents: Functional groups on the pyrimidine ring may react with the nitrating mixture. For example, amino groups can be oxidized.

    • Solution: Protect sensitive functional groups before carrying out the nitration. The choice of protecting group will depend on its stability in the strong acid conditions.

General Reaction Pathway and Potential Side Reactions

reaction_pathway sub Substituted Pyrimidine reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) product Desired Nitropyrimidine sub->product Desired Reaction isomer Isomeric Product sub->isomer Side Reaction degradation Degradation Products sub->degradation Side Reaction over_nitrated Over-nitrated Product product->over_nitrated Side Reaction

Caption: General reaction pathway and potential side reactions in pyrimidine nitration.

Data Presentation

Table 1: Comparison of Nitration Conditions for the Synthesis of 5-Nitropyrimidine-2,4-diamine

EntryActivating ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1SOCl₂AcetonitrileReflux465[11][12]
2POCl₃Toluene110372[11][12]
3PPh₃Acetic Acid80277[11][12]
4TsClPyridine100558[11][12]

Note: This table is a representative summary based on optimization studies for a specific nitropyrimidine synthesis and illustrates how different conditions can affect the yield.[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil

This protocol is based on the chlorination of 5-nitrouracil, a common precursor for various 5-nitropyrimidines.[10]

Materials:

  • 5-Nitrouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Toluene

  • Ice

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 5-nitrouracil and toluene.

  • Slowly add phosphorus oxychloride (POCl₃) to the suspension while maintaining the temperature below 20°C.

  • Carefully add N,N-diethylaniline dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 50-60°C and carefully quench by slowly adding it to a mixture of ice and water, keeping the quench temperature below 20°C.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude 2,4-dichloro-5-nitropyrimidine. The crude product can be used directly in subsequent steps or purified by recrystallization or column chromatography.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood with appropriate PPE. The quenching step is highly exothermic and must be performed with extreme care.[10]

References

Optimizing reaction conditions for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most commonly reported efficient method is the nitration of 1,3-dimethyluracil using copper(II) nitrate in acetic anhydride. This method has a high reported yield of up to 90%. An alternative method involves the use of fuming nitric acid and concentrated sulfuric acid, which typically provides a yield of 65-70%.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 1,3-dimethyluracil. The choice of reagents depends on the selected method. For the copper-mediated method, you will need copper(II) nitrate and acetic anhydride. For the mixed acid method, fuming nitric acid and concentrated sulfuric acid are required.

Q3: What are the expected physical properties of the final product, this compound?

A3: The product is typically a solid with a melting point in the range of 155-160 °C. It is generally insoluble in water, acetone, ethanol, ether, chloroform, and dioxane, but it is soluble in alkaline solutions (lye).[2][3]

Q4: What are the potential safety hazards associated with this synthesis?

A4: The nitration reactions are energetic and should be handled with care. Nitrating agents such as fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizers. Acetic anhydride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Impure reagents.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure the reaction temperature is controlled, especially during the addition of nitrating agents. For the mixed acid method, maintain the temperature between 0-5°C.[1] 3. Verify the purity of 1,3-dimethyluracil and the concentration of the acids or the hydration state of the copper nitrate.
Formation of Side Products (e.g., isomers) Positional isomerism (e.g., 3-nitro isomer) can occur, although less common for the dimethylated uracil.Monitor the reaction closely with TLC to detect the formation of multiple spots. Isomeric impurities may be difficult to separate by simple recrystallization; column chromatography may be necessary.
Product is an Oil or Fails to Crystallize Presence of impurities, residual solvent, or moisture.1. Ensure all solvents are thoroughly removed under reduced pressure. 2. Attempt to purify a small sample by column chromatography to obtain a seed crystal for recrystallization. 3. Triturate the oil with a non-polar solvent like hexane to induce solidification.
Product is Discolored (Yellow or Brown) Presence of nitrated impurities or degradation products.1. Recrystallize the product from an appropriate solvent (e.g., ethanol). 2. Treat a solution of the crude product with activated charcoal before filtration and recrystallization.
Difficulty in Product Purification The product is insoluble in most common organic solvents.1. Recrystallization from hot ethanol can be effective. 2. Given its solubility in alkaline solutions, an acid-base workup could be employed. Dissolve the crude product in a dilute basic solution, filter to remove insoluble impurities, and then carefully re-precipitate the product by adding acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method 1: Copper(II) Nitrate/Acetic Anhydride Method 2: Fuming Nitric Acid/Sulfuric Acid
Starting Material 1,3-Dimethyluracil1,3-Dimethyluracil
Nitrating Agent Copper(II) nitrateFuming nitric acid
Solvent/Co-reagent Acetic anhydrideConcentrated sulfuric acid
Temperature Ambient temperature0–5 °C
Reaction Time 48 hours2–4 hours
Reported Yield ~90%[1]65–70%[1]

Experimental Protocols

Method 1: Nitration with Copper(II) Nitrate in Acetic Anhydride

This procedure is adapted from a reported high-yield synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 1,3-dimethyluracil (1.0 eq) in acetic anhydride.

  • Reagent Addition: To this suspension, add copper(II) nitrate trihydrate (2.0 eq) portion-wise while stirring at ambient temperature.

  • Reaction: Allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.

Method 2: Nitration with Fuming Nitric Acid and Sulfuric Acid

This procedure is a classic method for nitration.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 parts by volume) to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (1 part by volume) to the sulfuric acid while maintaining the temperature at 0-5 °C.

  • Substrate Addition: Dissolve 1,3-dimethyluracil (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid thoroughly with cold water to remove residual acids and then recrystallize from ethanol.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_workup Work-up & Purification cluster_product Final Product Start 1,3-Dimethyluracil Reagents1 Cu(NO3)2 / Ac2O Start->Reagents1 Reagents2 Fuming HNO3 / H2SO4 Start->Reagents2 Conditions1 Ambient Temp, 48h Reagents1->Conditions1 Workup Quench on Ice-Water Conditions1->Workup Conditions2 0-5 °C, 2-4h Reagents2->Conditions2 Conditions2->Workup Isolation Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurityIssue Impure Product? Start->PurityIssue No Degradation Degradation? IncompleteReaction->Degradation No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes ControlTemp Control Temperature (0-5°C for mixed acid) Degradation->ControlTemp Yes CheckReagents Check Reagent Purity Degradation->CheckReagents No SideProducts Side Products Present? PurityIssue->SideProducts Yes Discoloration Product Discolored? PurityIssue->Discoloration No ColumnChromatography Column Chromatography SideProducts->ColumnChromatography Yes Recrystallize Recrystallize (Ethanol) SideProducts->Recrystallize No Discoloration->Recrystallize Yes Charcoal Treat with Activated Charcoal Recrystallize->Charcoal If color persists

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is partially soluble in the cold solvent.- Ensure the solution is fully saturated before cooling. - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize crystal precipitation. - Minimize the amount of solvent used for washing the crystals.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.- Try using a different recrystallization solvent or a mixture of solvents. - "Scratching" the inside of the flask with a glass rod at the solvent line can initiate crystallization. - Introduce a seed crystal from a previous successful crystallization.
Colored Impurities in Final Product Presence of colored byproducts from the synthesis.- Perform a "hot filtration" step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. - Consider column chromatography for more effective separation of colored impurities.
Compound Fails to Dissolve in Recrystallization Solvent The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.- Select a more appropriate solvent. For pyrimidine derivatives, polar solvents like ethanol or solvent mixtures are often effective.[1][2] - Increase the volume of the solvent gradually, while heating, until the compound dissolves.
Broad or Multiple Spots on TLC After Purification Incomplete removal of impurities.- Repeat the recrystallization process. - If recrystallization is ineffective, employ column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Poor Separation in Column Chromatography Incorrect solvent system (mobile phase) or stationary phase.- Optimize the mobile phase polarity through systematic TLC trials to achieve good separation (Rf values between 0.2 and 0.5). - Ensure proper packing of the chromatography column to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: Recrystallization is a common and effective initial purification method for compounds of this nature. Ethanol has been successfully used for the recrystallization of similar pyrimidine-2,4,6(1H,3H,5H)-trione derivatives.[1][2]

Q2: My compound is still impure after a single recrystallization. What should I do?

A2: A second recrystallization can often improve purity. If impurities persist, column chromatography is recommended for more rigorous purification. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations of related pyrimidine derivatives.[3]

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While the optimal solvent should be determined experimentally, common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures thereof with water or hexane.[1][2]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For more definitive results, use High-Performance Liquid Chromatography (HPLC), and characterize the compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.[1]

Q5: Are there any specific safety precautions I should take during the purification process?

A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration using fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visual Guides

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Check cluster_end End Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization TLC Analysis TLC Analysis Recrystallization->TLC Analysis Column Chromatography Column Chromatography Column Chromatography->TLC Analysis Repurify Repurify Column Chromatography->Repurify TLC Analysis->Column Chromatography Impure Pure Product Pure Product TLC Analysis->Pure Product Pure Troubleshooting_Recrystallization Start Recrystallization Issue Low_Yield Low Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Colored_Impurities Colored Impurities Start->Colored_Impurities Solution_1 Cool to lower temperature Minimize wash solvent Low_Yield->Solution_1 Solution Solution_2 Change solvent Scratch flask Add seed crystal Oily_Product->Solution_2 Solution Solution_3 Hot filtration with charcoal Column chromatography Colored_Impurities->Solution_3 Solution

References

Technical Support Center: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided herein is largely based on the known stability profiles of structurally related compounds, such as 5-nitrouracil derivatives and other nitrated heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Action
Loss of compound potency over time in solution. Hydrolytic degradation: The compound may be susceptible to hydrolysis, particularly in alkaline (high pH) solutions.Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C) and adjust the pH to a neutral or slightly acidic range. Use aprotic solvents if compatible with the experimental setup.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Degradation: The compound may have degraded due to exposure to light, high temperatures, or incompatible solvents. The nitro group on the pyrimidine ring can be susceptible to reduction or nucleophilic attack.Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. To identify the cause, perform forced degradation studies under controlled conditions (see Experimental Protocols).
Inconsistent experimental results. Solution instability: Degradation of the compound during the experiment can lead to variable results. Photodegradation can occur with exposure to ambient laboratory light.Minimize the exposure of solutions to light by using amber vials or covering containers with aluminum foil. Prepare solutions immediately before use and maintain consistent experimental timelines.
Precipitation of the compound from solution. Poor solubility or solvent evaporation: The compound may have limited solubility in the chosen solvent, or solvent evaporation may increase the concentration beyond the solubility limit.Verify the solubility of the compound in the selected solvent. Use sealed containers to prevent solvent evaporation. If solubility is an issue, consider using a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the type of solvent. Based on data from related 5-nitrouracil compounds, alkaline conditions may promote hydrolysis. Nitroaromatic compounds are also often susceptible to photodegradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is unavoidable, dissolve the compound in a suitable aprotic solvent (e.g., DMSO, DMF) and store in tightly sealed, amber glass vials at -20°C or -80°C. For aqueous solutions, buffer to a neutral or slightly acidic pH and store at 2-8°C for short periods.

Q3: Is this compound sensitive to light?

A3: While specific data is unavailable, many nitrated aromatic and heterocyclic compounds exhibit photosensitivity. Photodegradation can lead to the reduction of the nitro group or other structural rearrangements. It is a best practice to protect solutions from light during storage and handling.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways, inferred from related structures, include:

  • Hydrolysis: Particularly under basic conditions, the pyrimidine ring may be susceptible to cleavage.

  • Photodegradation: Light exposure could induce reduction of the nitro group to a nitroso or amino group.

  • Thermolysis: While likely stable at room temperature, prolonged exposure to high temperatures could lead to decomposition. Studies on similar uracil derivatives suggest thermal stability up to at least 200°C.[1]

Q5: How can I monitor the stability of my compound in a specific buffer or formulation?

A5: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the best approach. This method should be able to separate the intact compound from its potential degradation products. Forced degradation studies can be used to generate these degradation products and validate the method's specificity.

Data Presentation

The following tables summarize hypothetical stability data for this compound based on typical results from forced degradation studies of related compounds. These tables are for illustrative purposes to guide experimental design.

Table 1: Summary of Forced Degradation Studies

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 M HCl at 60°C for 24hMinor degradation
Base Hydrolysis 0.1 M NaOH at RT for 4hSignificant degradation
Oxidative 3% H₂O₂ at RT for 24hModerate degradation
Thermal 80°C for 48h (in solution)Minor degradation
Photolytic UV light (254 nm) for 24hModerate degradation

Table 2: pH-Rate Profile (Hypothetical)

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
3.01.0 x 10⁻⁷~1925
5.01.5 x 10⁻⁷~1283
7.03.0 x 10⁻⁷~642
9.05.0 x 10⁻⁶~38.5
11.08.0 x 10⁻⁵~2.4

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer 10 mL of the stock solution into a sealed vial and heat in an oven at 80°C for 48 hours. A parallel sample should be kept at 2-8°C as a control. Withdraw aliquots at different time points for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a UV lamp (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples by HPLC.

Protocol 2: Stability-Indicating RP-HPLC Method (Example)

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidative Oxidative Stress (3% H2O2, RT) start->oxidative thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (UV light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data pathway Identify Degradation Products & Propose Pathways data->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline) cluster_photo Photodegradation parent This compound ring_cleavage Ring Cleavage Products parent->ring_cleavage OH- nitroso Nitroso Derivative parent->nitroso hν (light) amino Amino Derivative nitroso->amino [H]

Caption: Potential Degradation Pathways.

References

Technical Support Center: Suzuki Coupling with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low or no conversion of my pyrimidine substrate. What are the common causes and how can I troubleshoot this?

Low or no conversion in Suzuki coupling with pyrimidine substrates can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and potential catalyst inhibition.

Potential Causes:

  • Catalyst Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[1][2]

  • Inactive Catalyst: The active catalytic species is Pd(0), and if the pre-catalyst is not efficiently reduced, the reaction will not proceed.[3]

  • Poor Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition to the C-X bond (where X is a halide or triflate), other electronic or steric factors can hinder this crucial step.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[1][3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging pyrimidine substrates.[3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and can mitigate catalyst deactivation.[1][3]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Recommendation: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1] For base-sensitive substrates, milder bases such as NaHCO₃ may be beneficial.[4]

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are typically effective.[1]

  • Temperature and Reaction Time: Higher temperatures can sometimes overcome activation barriers, but may also lead to side reactions.

    • Recommendation: If the reaction is sluggish at lower temperatures, consider increasing the temperature. Microwave irradiation can also be highly effective, often leading to shorter reaction times and improved yields.[5][6]

Q2: My reaction is producing significant amounts of homocoupled product from the boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product.

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[7][8]

  • Palladium(II) Mediated Homocoupling: If a Pd(II) pre-catalyst is used, it can directly react with the boronic acid to form the homocoupled product.[8]

  • Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may be more prone to homocoupling.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.

  • Use a Pd(0) Pre-catalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling at the start of the reaction.[8]

  • Optimize Ligand Choice: Bulky electron-rich ligands can accelerate the desired catalytic cycle, reducing the likelihood of side reactions.[9]

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

Q3: I am observing protodeboronation of my pyrimidine boronic acid. What can I do to prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh reaction conditions.

Potential Causes:

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[6]

  • Presence of Water and Strong Base: The combination of water and a strong base can facilitate the hydrolysis of the boronic acid.

Troubleshooting Steps:

  • Use Anhydrous Solvents: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents can help mitigate this.[10]

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[1][10]

  • Optimize Base and Temperature: Screen different bases and try to run the reaction at the lowest effective temperature.

  • Use Fresh Boronic Acid: Boronic acids can degrade over time. Ensure you are using a fresh, high-purity batch.[6]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[6]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[6]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[6]

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

ParameterVariationYield (%)Source
Temperature 80 °C75[5]
100 °C81[5]
120 °C80[5]
Reaction Time (at 100 °C) 10 min78[5]
15 min81[5]
20 min81[5]
Catalyst Loading (Pd(PPh₃)₄) 2 mol%75[5]
1 mol%78[5]
0.5 mol%81[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' ArAr Coupled Product (Ar-Ar') RedElim->ArAr ArX Pyrimidine Halide (Ar-X) ArX->OxAdd ArB Boronic Acid/Ester (Ar'-B(OR)2) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst change_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes change_catalyst->check_base screen_bases Screen bases (K2CO3, K3PO4, Cs2CO3) check_base->screen_bases No check_conditions Are reaction conditions (temp, time) optimized? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Increase temperature or use microwave irradiation check_conditions->optimize_conditions No check_side_reactions Are there side reactions? (Homocoupling, Protodeboronation) check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_homocoupling Degas solvents thoroughly Use Pd(0) precatalyst check_side_reactions->address_homocoupling Homocoupling address_protodeboronation Use boronic esters Optimize temperature and base check_side_reactions->address_protodeboronation Protodeboronation success Successful Reaction check_side_reactions->success No address_homocoupling->success address_protodeboronation->success

Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.

Optimization_Logic parameters Reaction Parameters Catalyst Ligand Base Solvent Temperature strategy Optimization Strategy Catalyst/Ligand Screening Base Screening Solvent Screening Temperature/Time Optimization parameters->strategy outcomes Desired Outcomes High Yield Low Side Products Reproducibility strategy->outcomes

Caption: Logical relationship for optimizing Suzuki coupling reaction parameters.

References

Technical Support Center: Nitropyrimidine-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitropyrimidine-dione reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the nitration of pyrimidine-diones (uracils)?

A1: During the nitration of pyrimidine-diones, several byproducts can form depending on the substrate and reaction conditions. The most common byproducts include:

  • N-Nitro Isomers: Nitration can occur on a nitrogen atom of the pyrimidine ring (e.g., N1 or N3) in addition to the desired C5-nitration. For instance, the reaction of 1-methyluracil with copper(II) nitrate in acetic anhydride can predominantly yield 1-methyl-3-nitrouracil.[1]

  • Ring-Opened Products: Under certain conditions, particularly with lower concentrations of nitric acid, the pyrimidine ring can undergo cleavage, leading to the formation of ring-opened nitrate salts.[2][3]

  • Degradation Products: Strong acidic conditions and elevated temperatures can lead to the decomposition of the starting material or the product.[1] Some N-nitro derivatives are also unstable in alkaline solutions.[1]

  • Oxidative Degradation Products: The strong oxidizing nature of nitrating agents can potentially lead to the formation of byproducts like urea and maleic acid through oxidative degradation of the uracil ring.[4]

  • Dihydro-nitrouracil Derivatives: Reduction of the C5-C6 double bond can occur, leading to the formation of 5,6-dihydro-5-nitrouracil derivatives.[5]

Q2: My nitration reaction is showing a low yield of the desired C5-nitro product and a significant amount of an unexpected isomer. What is happening and how can I fix it?

A2: A common issue is the formation of a kinetically favored N-nitro isomer, such as the N3-nitro derivative, which can be the major product under milder nitrating conditions (e.g., copper(II) nitrate/acetic anhydride).[1] The desired C5-nitro product is often the thermodynamically more stable isomer.

Troubleshooting Strategies:

  • Isomer Rearrangement: The N-nitro isomer can often be rearranged to the more stable C5-nitro isomer by treatment with a strong acid like concentrated sulfuric acid.[1]

  • Change Nitrating Agent: Using a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, can directly favor the formation of the C5-nitro isomer.[1][6]

Q3: I am observing complete consumption of my starting material, but the desired product is not being formed. Instead, I have a complex mixture of products. What could be the cause?

A3: This scenario often points towards degradation of the starting material or the desired product. The strong acidic and oxidative conditions of nitration can lead to decomposition, especially at elevated temperatures.

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. Many nitration reactions are exothermic and require cooling to prevent runaway reactions and degradation.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired product is formed.

  • Choice of Acid: While strong acids are often necessary, excessively harsh conditions can be detrimental. The concentration of the acid can also play a role in byproduct formation, with lower concentrations sometimes favoring ring-opening.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Formation of a major byproduct identified as an N-nitro isomer. Reaction conditions favor kinetic N-nitration over thermodynamic C-nitration.Treat the reaction mixture with concentrated sulfuric acid to induce rearrangement to the C5-nitro isomer. Alternatively, employ stronger nitrating conditions (e.g., fuming nitric acid) from the start.[1]
Low yield and presence of ring-opened byproducts. Use of dilute nitric acid or presence of excess water in the reaction mixture.[3]Use concentrated or fuming nitric acid and ensure anhydrous conditions.
Significant degradation of starting material and/or product. Excessive reaction temperature or prolonged reaction time.[1]Maintain strict temperature control, often with an ice bath. Monitor the reaction closely and quench it promptly upon completion.
Formation of di- or poly-nitrated products. Reaction conditions are too harsh (high temperature, high concentration of nitrating agent, long reaction time).Reduce the reaction temperature, use a less concentrated nitrating agent, or decrease the reaction time.
Inconsistent results between batches. Purity of starting materials or reagents (e.g., concentration of nitric acid).Ensure the purity of the pyrimidine-dione starting material. Use fresh and accurately concentrated nitric and sulfuric acids.

Experimental Protocols

Protocol 1: C5-Nitration of Uracil using Fuming Nitric Acid

This protocol is adapted from a procedure for the synthesis of 1-methyl-5-nitrouracil.[1]

  • Reaction Setup: In a fume hood, add the uracil derivative to a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (4.5 equivalents) to the cooled and stirring substrate.

  • Reaction: Allow the reaction to stir at ambient temperature for 30 minutes.

  • Work-up: Quench the reaction by pouring it over ice. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).[1][6]

Protocol 2: Identification of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer. Acquire data in both positive and negative ion modes to detect a wider range of compounds.

  • Data Analysis: Analyze the mass spectra of the separated peaks to determine their molecular weights. Compare these with the expected molecular weights of the starting material, desired product, and potential byproducts (e.g., N-nitro isomers, ring-opened products). Fragmentation patterns can provide further structural information.

Visualizations

Byproduct_Formation_Pathway cluster_main Nitration of Pyrimidine-dione cluster_products Potential Products Pyrimidine-dione Pyrimidine-dione Reaction Reaction Pyrimidine-dione->Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Reaction C5-Nitro Product C5-Nitro Product Reaction->C5-Nitro Product Desired Pathway N-Nitro Byproduct N-Nitro Byproduct Reaction->N-Nitro Byproduct Side Reaction Ring-Opened Byproduct Ring-Opened Byproduct Reaction->Ring-Opened Byproduct Side Reaction Degradation Products Degradation Products Reaction->Degradation Products Side Reaction Troubleshooting_Workflow Start Start Reaction_Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Reaction_Analysis Low_Yield Low Yield of Desired Product? Reaction_Analysis->Low_Yield Identify_Byproducts Identify Major Byproducts Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Reagents) Identify_Byproducts->Optimize_Conditions Isomer_Rearrangement Consider Acid-Catalyzed Isomer Rearrangement Identify_Byproducts->Isomer_Rearrangement N-Nitro Isomer Detected Low_Yield->Identify_Byproducts Yes End End Low_Yield->End No Optimize_Conditions->Start Isomer_Rearrangement->Start

References

Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-Dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pyrimidine-dione compounds in biological assays.

FAQs: Quick Solutions to Common Problems

Q1: My pyrimidine-dione compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1][2] The abrupt change in solvent polarity causes the compound to precipitate.[1]

Here are immediate steps to resolve this:

  • Reduce the final compound concentration: Your compound may be exceeding its aqueous solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer.[3]

  • Optimize the dilution method: Instead of a single large dilution, try a stepwise (serial) dilution. First, create an intermediate dilution in a mixture of your organic solvent and the assay buffer, and then perform the final dilution into the buffer.[1]

  • Lower the stock solution concentration: Using a less concentrated stock solution in DMSO can prevent precipitation upon dilution into the aqueous buffer.[1]

Q2: I've tried basic troubleshooting, but my compound still isn't soluble enough for my assay. What other strategies can I employ?

A2: If simple dilution adjustments are insufficient, you can modify the formulation of your assay buffer. Here are several effective approaches:

  • Adjusting the pH: Many pyrimidine-dione derivatives are ionizable. Modifying the pH of the buffer can convert the compound into a more soluble salt form.[4][5] It is recommended to test a range of pH values, particularly around the predicted pKa of your compound.[5]

  • Using Co-solvents: Water-miscible organic solvents, or co-solvents, can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[4][6] Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[7]

  • Incorporating Solubilizing Excipients:

    • Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[2]

    • Surfactants: In biochemical (cell-free) assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize compounds by forming micelles.[4] However, be cautious as surfactants can interfere with cell-based assays.

Q3: How much DMSO is acceptable in my final assay solution, especially for cell-based experiments?

A3: It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5% and almost always under 1%.[2] Higher concentrations of DMSO can be toxic to cells, affect membrane permeability, and lead to confounding off-target effects.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my biological assay?

A4:

  • Kinetic Solubility: This is the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer.[10] It's a rapid measurement often used in high-throughput screening to identify immediate precipitation issues.[10]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a buffer over a longer period.[10]

For most biological assays, kinetic solubility is the more practical consideration, as it reflects the conditions under which the compound is typically introduced into the experiment.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Wells

This guide provides a systematic approach to diagnosing and resolving compound precipitation during your experiment.

dot

cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation Modification cluster_3 Phase 4: Advanced Solutions A Precipitation Observed B Verify Final DMSO Concentration (Target: <0.5%) A->B C Review Final Compound Concentration A->C D Visually Inspect DMSO Stock A->D E Perform Serial Dilution C->E F Lower Final Compound Concentration C->F G Increase Mixing Energy (Vortex/Sonicate) D->G H Use Co-solvents (e.g., PEG-400, Ethanol) E->H I Adjust Buffer pH F->I J Add Solubilizers (e.g., Cyclodextrins) F->J K Gently Warm Buffer G->K L Measure Kinetic Solubility J->L M Consider Prodrug Strategy L->M

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 2: Poor Reproducibility and Inconsistent Assay Results

Inconsistent data can often be traced back to underlying solubility issues. This guide helps you identify and address these problems.

dot

cluster_0 Problem Identification cluster_1 Potential Root Causes (Solubility-Related) cluster_2 Diagnostic Actions & Solutions A Poor Reproducibility or Inconsistent Results B Compound Precipitation (Micro- or Macroscopic) A->B C Compound Adsorption to Plastics A->C D Compound Aggregation A->D E Stock Solution Instability A->E F Visually Inspect Wells; Measure Kinetic Solubility B->F G Use Low-Binding Plates; Add BSA to Buffer C->G H Add Low % Non-Ionic Detergent; Perform Centrifugation Counter-Screen D->H I Prepare Fresh Stock Solutions; Aliquot to Avoid Freeze-Thaw E->I

Caption: Logical workflow for troubleshooting poor assay reproducibility.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various methods to improve the solubility of pyrimidine-dione compounds and their key considerations.

MethodDescriptionAdvantagesDisadvantagesBest For
pH Adjustment Modifying the buffer pH to ionize the compound, forming a more soluble salt.[5]Simple, cost-effective, avoids organic solvents.[5]Only effective for ionizable compounds; may impact biological activity if the assay is pH-sensitive.[5]Compounds with acidic or basic functional groups.
Co-solvents Adding water-miscible organic solvents (e.g., DMSO, ethanol, PEG-400) to the aqueous buffer to reduce solvent polarity.[5]Effective for a broad range of hydrophobic compounds.Can cause cellular toxicity or interfere with enzyme activity at higher concentrations.[2]Both biochemical and cell-based assays, keeping co-solvent concentration minimal.
Cyclodextrins Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the compound.[8][9]High water solubility and low toxicity.[2]Can be a more expensive option; may have its own biological effects.Both in vitro and in vivo applications.
Surfactants Incorporating non-ionic detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the compound.[4]Very effective at low concentrations.Generally not suitable for cell-based assays due to membrane-disrupting effects.Biochemical and cell-free assays.
Solid Dispersions Creating a system where the drug is dispersed in a hydrophilic carrier, often in an amorphous state.[9]Can significantly increase dissolution rate and solubility.[9]Requires more complex formulation development.Pre-clinical and formulation development stages.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to determine the concentration at which a pyrimidine-dione compound begins to precipitate in a specific assay buffer.[3]

dot

A Prepare Compound Plate: Serial dilution of 10 mM stock in 100% DMSO. C Initiate Precipitation: Transfer 2 µL from compound plate to assay plate (1:50 dilution). A->C B Prepare Assay Plate: Add 98 µL of assay buffer to a 96-well plate. B->C D Mix & Incubate: Mix immediately and incubate for 1-2 hours at room temperature. C->D E Measure Turbidity: Read the plate using a nephelometer to detect light scattering. D->E F Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. E->F

Caption: Workflow for kinetic solubility assessment.

Materials:

  • Pyrimidine-dione compound (10 mM stock in 100% DMSO)

  • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4)

  • Clear, flat-bottom 96- or 384-well microplates

  • Multichannel pipette

  • Plate reader with nephelometry (light scattering) capability

Method:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[3]

  • Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.[3]

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution.[3]

  • Incubation: Mix immediately by gentle tapping or orbital shaking and incubate the plate at room temperature for 1-2 hours, protected from light.[3]

  • Measurement: Read the plate using a nephelometer. The point at which light scattering significantly increases indicates the kinetic solubility limit.[3]

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.[2]

dot

A Prepare 10 mM Stock in 100% DMSO. B Create Intermediate Dilution: Dilute 10 mM stock 1:100 into cell culture medium (100 µM with 1% DMSO). A->B C Perform Serial Dilutions: Serially dilute the 100 µM intermediate solution directly in cell culture medium. B->C D Add to Cells: Add final dilutions to wells. Final DMSO concentration will be low and constant. C->D

Caption: Workflow for preparing solutions for cell-based assays.

Method:

  • Stock Solution: Start with a 10 mM stock solution of the pyrimidine-dione compound in 100% DMSO.[2]

  • Intermediate Dilution: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly.[2]

  • Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.[2]

  • Application: Add the final serially diluted compound solutions to the wells containing cells. Remember to include a vehicle control with the same final DMSO concentration.[2]

References

Technical Support Center: Experimental Stability of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent, diagnose, and solve degradation issues with nitroaromatic compounds during your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of nitroaromatic compounds.

Q1: What are the primary causes of nitroaromatic compound degradation in a laboratory setting?

A1: Nitroaromatic compounds are susceptible to several degradation pathways. The most common causes are photodegradation from exposure to UV or ambient light, chemical degradation (especially reduction of the nitro group and hydrolysis), and thermal stress. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidation but prone to reduction.[1][2]

Q2: How should I prepare and store stock solutions of my nitroaromatic compound to ensure maximum stability?

A2: To maximize stability, prepare concentrated stock solutions in a dry, aprotic solvent like DMSO or anhydrous ethanol.[3] Store these solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping them in aluminum foil.[4] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: My compound shows variable activity in cell-based assays. Could instability be the cause?

A3: Yes, inconsistent results in biological assays are a strong indicator of compound instability. Degradation can lead to a reduced concentration of the active compound over the experiment's duration, resulting in underestimated potency and poor reproducibility. It is crucial to assess the compound's stability in the specific assay medium and conditions.

Q4: What analytical techniques are best for monitoring the stability of my nitroaromatic compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and reliable method for stability testing. It allows for the separation and quantification of the parent compound from its degradation products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques for identifying unknown degradants.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing actionable solutions.

Issue 1: My nitroaromatic compound is degrading in my aqueous buffer.
  • Symptoms: You observe a time-dependent decrease in the parent compound's concentration or the appearance of new peaks in your analytical chromatogram.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Hydrolysis The compound may be susceptible to hydrolysis at the buffer's pH. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to determine the optimal pH for stability.
Reduction Components in your buffer (e.g., certain salts or biological supplements) may be reducing the nitro group. Prepare fresh working solutions immediately before use and minimize incubation time.
Photodegradation Ambient laboratory light can cause degradation over time. Protect your solutions from light at all stages of the experiment using amber vials or foil.
Buffer Reactivity The buffer species itself (e.g., phosphate, Tris) may be reacting with your compound.[6] Test stability in a few different buffer systems to identify a non-reactive one. The concentration of the buffer can also dramatically affect stability.[6]
Microbial Degradation If using non-sterile buffers for extended periods, microbial contamination can lead to enzymatic degradation.[2][7][8][9][10] Use sterile-filtered buffers and aseptic techniques.
Issue 2: My compound precipitates when I dilute my stock solution into an aqueous medium.
  • Symptoms: The solution becomes cloudy or contains visible particulate matter after adding the stock solution.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Poor Aqueous Solubility The final concentration of your compound in the aqueous medium exceeds its solubility limit. The concentration of the organic solvent (e.g., DMSO) from the stock may also be too high.
Solution 1: Optimize Dilution Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3]
Solution 2: Reduce Final Concentration If possible, lower the final concentration of the compound in your experiment to stay below its solubility limit.
Solution 3: Use a Co-solvent If the experimental design allows, consider using a small percentage of a water-miscible organic co-solvent in your final aqueous medium to improve solubility.

Experimental Protocols & Data

Protocol 1: General Stability Assessment via Forced Degradation

This protocol outlines a forced degradation study to identify the potential stability liabilities of a nitroaromatic compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[11]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[11]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[11]
  • Thermal Degradation: Store a sample of the solid compound and a solution sample at an elevated temperature (e.g., 70°C) in the dark.[5]
  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[12][13] Keep a dark control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively).
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze by a validated stability-indicating HPLC-UV method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.

Comparative Thermal Stability Data

The thermal stability of nitroaromatic compounds can vary significantly based on their structure. The decomposition onset temperature is a key indicator of thermal stability.

Compound NameAbbreviationDecomposition Onset (°C)
2,4,6-TrinitrotolueneTNT~245-255
2,4-DinitrotolueneDNT~250-280
1,3,5-TrinitrobenzeneTNB~310
Picric AcidTNP~295-310
NitroguanidineNQ~230-250
Note: These values are approximate and can vary with experimental conditions (e.g., heating rate).[14]

Visual Guides and Workflows

Workflow for Preparing a Stable Stock Solution

StockSolutionWorkflow cluster_prep Preparation cluster_storage Storage & Handling start Start: Obtain Pure Compound weigh 1. Accurately weigh compound start->weigh solvent 2. Select dry, aprotic solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve compound in solvent. Use vortex/sonication if needed. solvent->dissolve volume 4. Bring to final volume in a volumetric flask dissolve->volume aliquot 5. Aliquot into single-use amber vials volume->aliquot inert 6. (Optional) Purge with inert gas (Ar/N2) aliquot->inert store 7. Store at -20°C or -80°C inert->store end End: Stable Stock Solution store->end

Caption: A step-by-step workflow for preparing a stable stock solution.

Troubleshooting Decision Tree for Compound Degradation

TroubleshootingTree start Inconsistent results or new peaks observed? check_light Is the experiment protected from light? start->check_light Yes protect_light Action: Use amber vials or wrap containers in foil. check_light->protect_light No check_pH Is the compound in an aqueous buffer? check_light->check_pH Yes end_node Problem likely resolved. Verify with control experiment. protect_light->end_node test_pH Action: Test stability at different pH values (2, 7, 9). check_pH->test_pH Yes check_temp Is the experiment run at elevated temperatures? check_pH->check_temp No test_pH->end_node test_temp Action: Perform thermal stability test. Minimize heat exposure. check_temp->test_temp Yes check_redox Does the medium contain reducing agents (e.g., DTT)? check_temp->check_redox No test_temp->end_node remove_redox Action: Prepare fresh solutions and minimize incubation time. check_redox->remove_redox Yes check_redox->end_node No remove_redox->end_node

Caption: A decision tree to diagnose potential causes of compound degradation.

References

Technical Support Center: Optimizing Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel, highly polar heterocyclic compound? A1: For a novel, highly polar compound, a good starting point is to assess its solubility and behavior on a thin-layer chromatography (TLC) plate. If the compound shows little to no mobility on silica TLC plates even with highly polar solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique to try.[1] HILIC provides good retention for compounds that are poorly retained in traditional reversed-phase chromatography.[2][3]

Q2: My polar compound shows no retention on a C18 column. What are my options? A2: This is a common issue. You have several strategies:

  • Switch to HILIC: This is often the most effective solution for very polar compounds.[1]

  • Use a Polar-Embedded or Aqueous-Stable Reversed-Phase Column: Columns like those with phenyl-hexyl or embedded polar groups (EPG) offer different selectivity and are designed to be stable in highly aqueous mobile phases.[4]

  • Employ Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[5]

  • Consider Ion-Exchange Chromatography: If your compound carries a consistent charge, ion-exchange chromatography can be a highly effective purification method.

Q3: How can I prevent peak tailing/streaking for my basic heterocyclic compound on a silica gel column? A3: Peak tailing for basic compounds on silica is typically caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-2%).[4][6]

  • Deactivate the Silica Gel: Pre-treat the silica by flushing the column with a solvent system containing a base before loading your sample.[4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-silica.[5][6]

Q4: My compound seems to be decomposing on the silica gel column. What should I do? A4: Compound instability on silica gel can be due to its acidic nature.[7] The first step is to confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it is unstable, you can try deactivating the silica gel with a base like triethylamine, or switch to a more inert stationary phase like alumina or Florisil.[7]

Q5: What are the most common and effective crystallization techniques for polar compounds? A5: The most successful techniques rely on slowly reaching the point of supersaturation. These include:

  • Slow Evaporation: Simply allowing the solvent to evaporate from the solution until crystals form.

  • Slow Cooling: Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.

  • Vapor Diffusion: Placing a vial with your compound dissolved in a solvent inside a larger sealed chamber containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your compound's solution, causing crystallization.

  • Solvent Layering: Carefully layering an anti-solvent on top of a solution of your compound. Crystallization occurs at the interface.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Reversed-Phase (RP) & HILIC Chromatography
Question/Issue Possible Cause(s) Suggested Solution(s)
Poor or no retention of a polar compound on a C18 column. [4]The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.1. Increase the aqueous portion of the mobile phase (some columns are stable in 100% aqueous conditions).2. Use a reversed-phase column with a more polar character (e.g., phenyl-hexyl or embedded polar group).3. For ionizable compounds, add an ion-pairing reagent.4. Switch to HILIC, which is designed for polar analytes.[1]
Significant peak tailing for a basic polar compound. [4]Strong secondary interactions between the basic analyte and residual acidic silanol groups on the stationary phase.1. Adjust the mobile phase to a low pH (e.g., 2.5-4) to protonate the basic compound and suppress silanol ionization.2. Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol sites.3. Use a highly deactivated, end-capped column.4. Consider HILIC, as its unique retention mechanism can provide better peak shapes.[4]
Poor peak shape in HILIC. [8]Improper sample diluent; column not properly equilibrated.1. Ensure the sample diluent is similar to the initial mobile phase, typically high in organic solvent (e.g., 80% acetonitrile).[8]2. HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Increase equilibration time.
Irreproducible retention times in HILIC. [8]Mobile phase composition drift; temperature fluctuations; inaccurate mobile phase preparation.1. Ensure precise and consistent mobile phase preparation, especially buffer concentration and pH, as this is critical for reproducibility.[8]2. Use a column thermostat to maintain a constant temperature.3. Allow for extended column equilibration between runs.
Normal-Phase / Flash Chromatography
Question/Issue Possible Cause(s) Suggested Solution(s)
Compound streaks badly on a silica TLC plate. [6]Sample is overloaded; compound is acidic or basic and interacting with the stationary phase; compound is highly polar.1. Dilute the sample and spot a smaller amount.2. For basic compounds, add 0.1–2.0% triethylamine or ammonium hydroxide to the eluent.[6]3. For acidic compounds, add 0.1–2.0% acetic or formic acid to the eluent.4. For very polar compounds, consider using a C18 reversed-phase plate or switching to HILIC.
Compound will not move from the baseline (Rf=0). [7]The eluent is not polar enough to move the highly polar compound.1. Increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).2. Use a more aggressive solvent system, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[7]3. Consider switching to reversed-phase or HILIC chromatography.
Compound appears to be degrading on the column. [7]The compound is sensitive to the acidic nature of standard silica gel.1. Deactivate the silica by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[4]2. Switch to a less acidic stationary phase like neutral or basic alumina.[6]
Poor separation even with a large Rf difference on TLC. [7]One spot on the TLC is a degradation product of the other, formed on the silica; the sample was overloaded on the column.1. Test for compound stability on silica by running a 2D TLC.2. Reduce the amount of crude material loaded onto the column.3. Ensure the sample is dissolved in a minimal amount of solvent for loading.
Crystallization & Extraction
Question/Issue Possible Cause(s) Suggested Solution(s)
Crystals will not form from solution. The solution is not supersaturated; the compound may be "oiling out"; impurities are inhibiting crystal growth.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.2. Cool the solution in an ice bath to decrease solubility.3. If an oil forms, redissolve it by heating and add slightly more solvent before attempting to cool again.4. If impurities are the issue, an additional purification step (e.g., passing through a short silica plug) may be necessary.
An emulsion forms during liquid-liquid extraction. Agitation was too vigorous; high concentration of surfactant-like compounds in the sample matrix.1. Instead of shaking, gently swirl or invert the separatory funnel to mix the layers.2. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.3. If emulsions persist, consider an alternative like supported liquid extraction (SLE).
Poor recovery of polar compound from an aqueous solution. The compound has high water solubility and partitions poorly into common organic solvents.1. Use a more polar extraction solvent like n-butanol or a mixture such as CH2Cl2/Butanol.2. Saturate the aqueous layer with a salt (e.g., NaCl) to "salt out" the organic compound, decreasing its aqueous solubility.3. Adjust the pH of the aqueous layer to neutralize any ionizable groups on your compound, which will increase its partition into the organic layer.

Data Presentation

Table 1: Common HPLC Solvent Properties

This table provides key properties for common solvents used in chromatography to aid in method development.[9][10][11][12][13]

SolventPolarity Index (P')UV Cutoff (nm)Viscosity (cP at 20°C)
n-Hexane0.11950.31
Toluene2.42850.59
Dichloromethane3.12350.44
Isopropanol3.92052.30
Tetrahydrofuran (THF)4.02150.55
Ethyl Acetate4.42600.45
Acetone5.13300.32
Methanol5.12050.60
Acetonitrile5.81900.37
Water10.2~1901.00
Table 2: Chromatography Mode Selection Guide

Use this guide to select an initial chromatographic technique based on compound properties.

Compound PropertiesRecommended Primary TechniqueRecommended Secondary Technique(s)Key Considerations
Highly Polar, Water-Soluble HILIC[2][3]Ion-Exchange (if ionizable)HILIC is ideal for compounds poorly retained in RP-HPLC. Requires careful equilibration.
Moderately Polar Reversed-Phase (with polar-modified column)HILIC, Normal-PhaseAn "aqueous" or "polar-embedded" C18 column is often a good starting point.
Polar & Basic Reversed-Phase (low pH) or HILIC[4][6]Ion-Exchange, Alumina ChromatographyLow pH mobile phase in RP improves peak shape. HILIC can also work well. Alumina is a good alternative to silica for normal-phase.
Polar & Acidic Reversed-Phase (buffered mobile phase)HILIC, Ion-ExchangeA buffered mobile phase is needed to ensure consistent ionization state and reproducible retention.
Chiral & Polar Chiral HPLC (RP or HILIC mode)Derivatization followed by standard HPLCRequires specialized chiral stationary phases. Method development can be extensive.

Experimental Protocols

Protocol 1: General HILIC Method Development for Polar Analytes

This protocol provides a starting point for developing a HILIC separation method.[8][14]

  • Column Selection: Start with a zwitterionic, amide, or unbonded silica HILIC column (e.g., 100 x 2.1 mm, <3 µm).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in 95:5 (v/v) water:acetonitrile.

    • Mobile Phase B (Organic): 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

  • Sample Preparation: Dissolve the sample in a solution that mimics the initial mobile phase conditions, typically 80-90% acetonitrile, to ensure good peak shape.[8]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 15-20 minutes. HILIC requires longer equilibration than RP.

  • Initial Gradient:

    • Time 0.0 min: 95% B

    • Time 10.0 min: 50% B

    • Time 10.1 min: 95% B

    • Time 15.0 min: 95% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope to improve the separation of key analytes.

    • Modify the buffer concentration or pH to alter selectivity. For acidic compounds, a higher pH may improve retention, while for basic compounds, a lower pH can be beneficial.[14]

Protocol 2: Deactivating Silica Gel for Flash Chromatography

This procedure neutralizes acidic sites on silica gel to improve the chromatography of basic, acid-sensitive compounds.[4]

  • Column Packing: Dry pack or slurry pack the flash chromatography column with standard silica gel as you normally would.

  • Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA) or ammonium hydroxide.

  • Column Flush: Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most accessible acidic silanol groups.

  • Equilibration: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the added base) to remove the excess base before loading the sample.

  • Sample Loading and Elution: Proceed with loading your sample and running the chromatography as planned. The pre-treatment should significantly reduce tailing and potential degradation of basic compounds.

Protocol 3: Crystallization by Two-Solvent Method (Solvent/Anti-Solvent)

This technique is useful when no single solvent provides the ideal solubility profile for recrystallization.[15]

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature or with gentle heating. Then, identify a miscible "poor" solvent (anti-solvent) in which your compound is insoluble. Common pairs include ethanol/water and ethyl acetate/hexane.[16][17]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution just begins to turn cloudy (this is the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or faintly cloudy solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and dry them thoroughly.[15]

Visualizations

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar heterocyclic compound.

G cluster_0 Initial Analysis start Crude Polar Heterocycle solubility Solubility & Stability Test (Acid/Base/Silica) start->solubility tlc TLC Analysis (Normal & RP) solubility->tlc rp Reversed-Phase (Polar-Modified Column) tlc->rp Good retention on RP-TLC hilic HILIC tlc->hilic Poor retention on RP-TLC np Normal-Phase (Silica/Alumina) tlc->np Streaking or instability on Silica TLC iex Ion-Exchange rp->iex Ionizable Compound? chiral Chiral Separation rp->chiral Chiral Compound? crystallization Crystallization rp->crystallization hilic->iex Ionizable Compound? hilic->chiral Chiral Compound? hilic->crystallization np->iex Ionizable Compound? np->chiral Chiral Compound? np->crystallization iex->crystallization chiral->crystallization

Caption: Workflow for selecting a purification method.

PI3K/AKT/mTOR Signaling Pathway Inhibition

This diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway and shows how a heterocyclic kinase inhibitor can interrupt the signal cascade, a common mechanism of action for such compounds in drug development.[18][19][20][21][22]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Heterocyclic Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Validation & Comparative

A Comparative Analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and Other Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitric oxide (NO) inhibitory properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione against other well-characterized nitric oxide synthase (NOS) inhibitors. Due to the limited publicly available data on the specific inhibitory concentration of this compound, this guide utilizes data from a closely related and potent analogue, 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione , as a representative of the 5-nitropyrimidine-2,4-dione class of inhibitors. This comparison is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the cited experiments.

Introduction to Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for maintaining homeostasis, the overproduction of NO, particularly by iNOS during inflammatory responses, can lead to cellular damage and contribute to the pathophysiology of various diseases. Consequently, the development of NOS inhibitors is a significant area of research for therapeutic intervention in inflammatory conditions, neurodegenerative diseases, and septic shock.

This guide focuses on a comparative analysis of a pyrimidine-dione derivative against two widely studied NOS inhibitors: L-NG-Nitroarginine Methyl Ester (L-NAME), a non-selective NOS inhibitor, and Aminoguanidine, a selective iNOS inhibitor.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected NOS inhibitors. The data is derived from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing iNOS inhibition.

InhibitorTargetAssay SystemIC50 (µM)Reference
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione*iNOSLPS-induced RAW 264.7 cells6.2[1]
NO ProductionLPS-induced RAW 264.7 cells8.6[1]
L-NG-Nitroarginine Methyl Ester (L-NAME)nNOS (bovine)Purified enzyme0.015 (Kᵢ)[2]
eNOS (human)Purified enzyme0.039 (Kᵢ)[2]
iNOS (murine)Purified enzyme4.4 (Kᵢ)[2]
AminoguanidineiNOSIn-vitro enzyme assay2.1[3]

*Data for 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione is presented as a representative for the this compound class due to the absence of specific public data for the latter.

Mechanism of Action

The mechanisms by which these compounds inhibit NO production vary, providing different strategies for therapeutic intervention.

5-Nitropyrimidine-2,4-dione Analogues: Docking studies on 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione suggest that it acts as an inducible nitric oxide synthase inhibitor by binding to the active site of the enzyme.[1] This interaction likely prevents the substrate, L-arginine, from accessing the catalytic site, thereby inhibiting NO synthesis.

L-NG-Nitroarginine Methyl Ester (L-NAME): L-NAME is a non-selective competitive inhibitor of all three NOS isoforms.[4] It is a prodrug that is hydrolyzed in vivo to its active form, N(G)-nitro-L-arginine (L-NNA).[5][6] L-NNA then competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme.[4]

Aminoguanidine: Aminoguanidine is recognized as a selective inhibitor of the inducible NOS (iNOS) isoform.[7][8] Its mechanism of inactivation involves interaction with the heme residue at the active site of iNOS, but without causing heme destruction.[9] This interaction leads to the inactivation of the enzyme.

Signaling Pathways and Inhibitory Mechanisms

The overproduction of nitric oxide in inflammatory conditions is primarily driven by the induction of iNOS in immune cells like macrophages. The following diagrams illustrate the signaling pathway leading to NO production and the points of inhibition for the compared molecules.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein

Figure 1: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

G cluster_1 Inhibition Mechanisms Pyrimidine_Dione 5-Nitropyrimidine- 2,4-dione Analogue iNOS_protein iNOS Enzyme Pyrimidine_Dione->iNOS_protein Binds to active site LNAME L-NAME (as L-NNA) LNAME->iNOS_protein Competes with L-Arginine Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_protein Inactivates enzyme via heme interaction NO_Production NO Production iNOS_protein->NO_Production

Figure 2: Points of intervention for the different nitric oxide synthase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

1. Cell Culture and Treatment for Nitric Oxide Inhibition Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., this compound analogues, L-NAME, or Aminoguanidine).

  • Stimulation: After a pre-incubation period with the inhibitors (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce iNOS expression and NO production.

  • Incubation: The cells are then incubated for a further 24 hours.

2. Measurement of Nitric Oxide Production (Griess Assay)

  • Principle: The concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, is measured as an indicator of NO production.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes to allow for the colorimetric reaction to occur.

    • The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Cell Viability Assay (MTT Assay)

  • Principle: This assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the test compounds. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment with the inhibitors and LPS as described above, the culture medium is removed.

    • 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The medium is then removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

    • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of a novel nitric oxide inhibitor.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere (24 hours) start->adhere pretreat Pre-treat with Inhibitor adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay for Cell Viability incubate->mtt griess Griess Assay for Nitrite Measurement supernatant->griess analyze Analyze Data (Calculate IC50) griess->analyze mtt->analyze

Figure 3: A typical experimental workflow for screening nitric oxide inhibitors.

Conclusion

The available data on a close analogue suggests that this compound belongs to a class of compounds with potent iNOS inhibitory activity. Its efficacy appears to be comparable to that of the selective iNOS inhibitor, Aminoguanidine, and it is a more selective iNOS inhibitor than the non-selective L-NAME. The pyrimidine-dione scaffold holds promise for the development of novel anti-inflammatory agents targeting the overproduction of nitric oxide. Further studies are warranted to elucidate the precise IC50 value and the detailed mechanism of action of this compound itself. This will enable a more direct and comprehensive comparison with existing NOS inhibitors and will be crucial for its potential advancement in drug development pipelines. Researchers are encouraged to conduct direct comparative studies to validate these preliminary findings and to explore the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Pyrimidine-Dione Analogs as Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a myriad of inflammatory and autoimmune diseases due to its role in the overproduction of nitric oxide (NO), a key inflammatory mediator. The selective inhibition of iNOS over its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a pivotal goal in drug discovery to mitigate the detrimental effects of excessive NO while preserving its vital physiological functions. This guide provides a comparative overview of various pyrimidine-dione analogs that have been investigated as iNOS inhibitors, supported by experimental data on their potency and selectivity.

Quantitative Performance Data of Pyrimidine-Dione Analogs

The following tables summarize the in vitro inhibitory activities of different classes of pyrimidine-dione analogs against iNOS and, where available, against nNOS and eNOS to indicate selectivity. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: 5-Nitropyrimidine-2,4-dione Analogs

Compound IDModificationiNOS IC50 (µM)NO Production IC50 (µM) (in RAW 264.7 cells)Reference
Compound 36 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione6.28.6[1]

Table 2: Pyrazolo[4,3-d]pyrimidine Analogs (iNOS Dimerization Inhibitors)

Compound IDModificationiNOS IC50 (µM)NO Production IC50 (µM) (LPS-induced)Reference
Compound D27 3,4,5-trimethoxystyryl-1H-pyrazolo[4,3-d]pyrimidine1.123.17[2]

Table 3: Thieno[3,2-d]pyrimidine Analogs (iNOS Dimerization Inhibitors)

Compound IDModificationiNOS IC50 (µM)Reference
Compound 22o Thieno[3,2-d]pyrimidine derivative0.96[3]

Table 4: Other Pyrimidine-Based iNOS Inhibitors with Selectivity Data

Compound IDiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)Reference
FR038251 1.764.613.6~38-fold~8-fold[4]
FR191863 1.9100.75.7~53-fold~3-fold[4]
Aminoguanidine 2.1----[4]

Signaling Pathways and Experimental Workflows

To understand the context of iNOS inhibition and the methods used for evaluation, the following diagrams illustrate the iNOS activation pathway and a typical experimental workflow for screening iNOS inhibitors.

iNOS_Activation_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene activates iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Monomer) iNOS_mRNA->iNOS_Protein translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer dimerization NO Nitric Oxide (NO) iNOS_Dimer->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Dimer Inhibitor Pyrimidine-dione Analog Inhibitor->iNOS_Dimer inhibits DimerizationInhibitor Dimerization Inhibitor DimerizationInhibitor->iNOS_Protein prevents dimerization

Caption: Simplified signaling pathway of LPS-induced iNOS expression and activity, and points of inhibition.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Pyrimidine-dione Analogs cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay for Nitrite (NO) Quantification supernatant->griess_assay data_analysis Data Analysis (IC50 Determination) griess_assay->data_analysis enzyme_assay iNOS Enzyme Activity Assay (Radiometric) cell_lysis->enzyme_assay enzyme_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating iNOS inhibitors in a cell-based model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell-Based iNOS Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitric oxide produced by cells by measuring the concentration of its stable breakdown product, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrimidine-dione analog test compounds

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the pyrimidine-dione analogs. Include a vehicle control (e.g., DMSO).

  • iNOS Induction: After a 1-2 hour pre-incubation with the compounds, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a negative control group of unstimulated cells.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.[5]

  • Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in cell culture medium to generate a standard curve (e.g., from 100 µM to 1.56 µM).

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of freshly mixed Griess reagent to all wells containing supernatants and standards.[5]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite. Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of NO production against the log of the inhibitor concentration.

iNOS Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant iNOS enzyme or cell/tissue lysates containing iNOS

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • [³H]-L-Arginine or [¹⁴C]-L-Arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl2

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex 50W-X8 resin (Na+ form)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, cofactors, and varying concentrations of the pyrimidine-dione analog.

  • Enzyme Addition: Add the purified iNOS enzyme or cell lysate to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled L-arginine. The final concentration of L-arginine should be close to its Km value for iNOS.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.[6]

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.[6]

  • Quantification: Collect the eluate containing [³H]-L-citrulline into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-L-citrulline produced. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition of enzyme activity against the log of the inhibitor concentration.

References

A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the performance of various pyrimidine-based enzyme inhibitors against key therapeutic targets. The information presented is intended to aid researchers and drug development professionals in evaluating and selecting compounds for further investigation.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. This guide offers a head-to-head comparison of prominent pyrimidine-based inhibitors targeting four critical enzymes implicated in cancer and autoimmune diseases: Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), Thymidylate Synthase (TS), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50/Ki) of selected pyrimidine-based inhibitors against their respective target enzymes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors
InhibitorPyrimidine CoreTargetIC50/Ki
BrequinarQuinolinecarboxylic AcidHuman DHODHIC50: 5.2 nM[1], ~20 nM[2]
Leflunomide (active metabolite A771726)IsoxazoleHuman DHODHKi: 2.7 µM[3]
Teriflunomide (A771726)IsoxazoleHuman DHODHIC50: 1.1 µM[4]
Bruton's Tyrosine Kinase (BTK) Inhibitors
InhibitorPyrimidine CoreTargetIC50/Ki
IbrutinibPyrazolo[3,4-d]pyrimidineBTKIC50: 0.5 nM[5][6][7]
Compound 11TriazineBTKIC50: 0.39 nM[8]
BranebrutinibThieno-pyrimidineBTKIC50: 0.1 nM[8]
CGI-1746N/ABTKIC50: 1.9 nM[8]
Compound 12N/ABTKIC50: 21 nM[8]
Thymidylate Synthase (TS) Inhibitors
InhibitorPyrimidine CoreTargetIC50/Ki
RaltitrexedQuinazolineL1210 cell growthIC50: 9 nM[9]
PemetrexedPyrrolo[2,3-d]pyrimidineTS, DHFR, GARFTKi: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT)
5-FluorouracilFluoropyrimidineTSMechanism-based inhibitor
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
InhibitorPyrimidine CoreTargetIC50/Ki
MC180295Thiazolyl-pyrimidinamineCDK9-Cyclin T1IC50: 5 nM[10][11]
Compound 12u4-thiazol-2-anilinopyrimidineCDK9IC50: 7 nM[12]
Atuveciclib (BAY-1143572)AminotriazineCDK9IC50: 6 nM
BAY-1251152AminopyridineCDK9IC50: 4 nM[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a general workflow for their evaluation.

Dihydroorotate Dehydrogenase (DHODH) in de novo Pyrimidine Synthesis

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane cluster_cytosol Cytosol Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Orotate->Orotate_exit DHODH->Orotate Product Brequinar Brequinar Brequinar->DHODH Inhibition Carbamoyl_phosphate Carbamoyl_phosphate Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Carbamoyl_aspartate->Dihydroorotate_entry ... UMP UMP DNA_RNA_synthesis DNA/RNA Synthesis UMP->DNA_RNA_synthesis Dihydroorotate_entry->Dihydroorotate Orotate_exit->UMP ... BTK_Signaling BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk PI3K PI3K BCR->PI3K BTK BTK Lyn_Syk->BTK Activation PI3K->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream_Signaling Proliferation_Survival B-Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival TS_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis ... -> dTTP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF Raltitrexed Raltitrexed Raltitrexed->TS Inhibition Methylene_THF 5,10-Methylene-THF Methylene_THF->TS CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylation of Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation MC180295 MC180295 MC180295->PTEFb Inhibition RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Release Transcription_Elongation Transcription Elongation RNAPII_elongating->Transcription_Elongation Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo, DCIP) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assay Cellular_IC50 Cellular IC50 Cell_Based_Assay->Cellular_IC50 In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cellular_IC50->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Unveiling the Specificity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, focusing on its known biological targets and offering a framework for assessing its cross-reactivity against other enzymes.

While specific cross-reactivity data for this compound is not extensively available in the public domain, research on analogous 5-nitropyrimidine-2,4-dione derivatives points towards a primary inhibitory activity against inducible nitric oxide synthase (iNOS).[1] Overexpression or dysregulation of iNOS is implicated in a variety of inflammatory diseases and pathological conditions, making it a significant therapeutic target.[2][3]

This guide will therefore focus on the known inhibitory action of this class of compounds on iNOS and provide a comparative context by examining the selectivity profiles of other known iNOS inhibitors. Furthermore, it will detail the experimental protocols necessary to conduct a thorough cross-reactivity assessment.

Performance Comparison: iNOS Inhibition

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their ability to inhibit nitric oxide production by targeting iNOS.[1] The following table summarizes the inhibitory activity of a representative analogue and compares it with other established iNOS inhibitors. It is important to note that the data for the 5-nitropyrimidine-2,4-dione analogue serves as a surrogate to infer the potential activity of this compound.

Compound/DerivativeTarget EnzymeIC₅₀ (μM)Selectivity vs. nNOSSelectivity vs. eNOSReference Compound(s)
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione iNOS 6.2 Data not availableData not available-
AminoguanidineiNOS21~14-fold~28-foldL-NMMA, L-NAME
1400W (N-(3-(Aminomethyl)benzyl)acetamidine)iNOS0.007>5000-fold>2000-foldL-NIL (L-N6-(1-iminoethyl)lysine)
L-NIL (L-N⁶-(1-iminoethyl)lysine)iNOS3.349-fold29-foldAminoguanidine

Note: Data for aminoguanidine, 1400W, and L-NIL are compiled from various sources to illustrate typical selectivity profiles of iNOS inhibitors. The selectivity is expressed as a ratio of IC₅₀ values (IC₅₀ for nNOS or eNOS / IC₅₀ for iNOS).

Experimental Protocols

To ensure the accurate evaluation of a compound's inhibitory activity and cross-reactivity, standardized and detailed experimental protocols are essential.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay measures the activity of iNOS by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Test compound (this compound) and reference inhibitors

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates and a microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1-2 hours.

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include vehicle and unstimulated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Quantification:

    • Prepare a nitrite standard curve using the NaNO₂ solution.

    • Transfer cell culture supernatants to a new 96-well plate.

    • Add freshly mixed Griess Reagent to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from the standard curve and determine the IC₅₀ value of the inhibitor.

General Kinase Cross-Reactivity Profiling (Radiometric Assay)

To assess off-target effects on a broader scale, a kinase panel screening is often employed. The following is a general protocol for a radiometric kinase assay.[5][6]

Materials:

  • Purified kinase enzymes (a representative panel)

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Test compound

  • Kinase reaction buffer

  • Phosphocellulose paper or filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or into filter plates to capture the phosphorylated substrate.

  • Washing: Wash the paper/plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

G cluster_0 Inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 NO Production & Effect LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Compound 1,3-dimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Compound->iNOS_protein Inhibition

Caption: Simplified iNOS signaling pathway and the inhibitory action of the compound.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution PrimaryAssay iNOS Inhibition Assay (e.g., Griess Assay) SerialDilution->PrimaryAssay KinasePanel Kinase Panel Screening (e.g., Radiometric Assay) SerialDilution->KinasePanel NOSIsoforms NOS Isoform Assays (nNOS, eNOS) SerialDilution->NOSIsoforms IC50_Primary Determine Primary Target IC₅₀ PrimaryAssay->IC50_Primary Selectivity Calculate Selectivity Index IC50_Primary->Selectivity IC50_Cross Determine Off-Target IC₅₀ Values KinasePanel->IC50_Cross NOSIsoforms->IC50_Cross IC50_Cross->Selectivity

Caption: General workflow for assessing the cross-reactivity of a test compound.

References

A Researcher's Guide to Validating Hits from Pyrimidine Library Screens

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to navigating the hit validation cascade, featuring detailed protocols, data interpretation, and workflow visualization to eliminate false positives and confirm true biological activity.

High-throughput screening (HTS) of pyrimidine-based compound libraries is a cornerstone of modern drug discovery, frequently employed to identify novel modulators of key biological targets like protein kinases. However, the initial list of "hits" from a primary screen is invariably contaminated with false positives and compounds with undesirable properties. A rigorous, multi-step validation process is therefore critical to ensure that resources are focused on chemically tractable and biologically relevant lead compounds.

This guide provides a comparative framework for validating hits from pyrimidine library screens, detailing the essential assays and decision-making processes. We present experimental protocols, comparative data tables, and visual workflows to guide researchers through the hit-to-lead journey.

The Hit Validation Cascade: An Overview

The validation process is a sequential funnel designed to systematically eliminate false positives and thoroughly characterize promising compounds.[1] The cascade begins with confirming the activity of initial hits, followed by assessing their potency, and then subjecting them to a battery of secondary and counter-screen assays to rule out non-specific activity, assay interference, or cytotoxicity.[2][3]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Primary_HTS Primary HTS (e.g., Pyrimidine Library Screen) Hit_Confirmation Hit Confirmation (Single-Dose Retest) Primary_HTS->Hit_Confirmation Initial Hits Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Secondary_Assay Potent Hits Counterscreens Counterscreens (Identify False Positives) Dose_Response->Counterscreens Cytotoxicity Cytotoxicity Profiling Dose_Response->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Analysis Counterscreens->SAR_Analysis Filter out false positives Validated_Hit Validated Hit (Candidate for Lead Optimization) SAR_Analysis->Validated_Hit Prioritized Hits Cytotoxicity->SAR_Analysis Assess therapeutic window G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_P P-STAT JAK->STAT_P phosphorylates STAT STAT_dimer P-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene regulates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK inhibits

References

A Comparative Guide to the Quantification of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in biological matrices such as plasma and urine. Given the absence of a standardized, publicly available method for this specific analyte, this document outlines a highly suitable proposed method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of this proposed method is compared with alternative techniques, supported by experimental data from analogous polar compounds to provide a reliable framework for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented below. These properties are crucial in determining the most appropriate analytical strategy.

PropertyValueImplication for Analysis
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol [1]Suitable for mass spectrometry.
XLogP3 -0.6[1]Indicates the compound is hydrophilic, favoring polar solvents for extraction and Hydrophilic Interaction Liquid Chromatography (HILIC).
Topological Polar Surface Area 86.4 Ų[1]Suggests good solubility in polar solvents.
Melting Point 155 °C[1]

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification. This section compares the proposed LC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLC-MS/MS (Proposed)HPLC-UVCompetitive ELISA
Selectivity Very HighModerate to HighHigh (antibody-dependent)
Sensitivity Very High (pg/mL to low ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Linearity Range Wide (typically 3-4 orders of magnitude)Moderate (typically 2-3 orders of magnitude)Narrow
Throughput High (with automation)ModerateHigh (plate-based format)
Development Time Moderate to HighModerateHigh (requires antibody development)
Cost per Sample HighLowModerate
Matrix Effect Can be significant, requires careful managementModerateCan be significant

Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range. The hydrophilic nature of the analyte makes Hydrophilic Interaction Liquid Chromatography (HILIC) the preferred separation technique.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for retaining and separating the polar analyte.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is proposed, but should be optimized for the specific compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. Two transitions (one for quantification and one for qualification) should be selected.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific MRM transitions.

Expected Performance Data (based on analogous polar compounds)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Alternative Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique than LC-MS/MS. However, it generally offers lower sensitivity and selectivity.

Experimental Protocol

  • Sample Preparation: Same as for LC-MS/MS (Protein Precipitation).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) could be trialed, although a HILIC column may provide better retention.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact composition would require optimization.

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte.

Expected Performance Data

ParameterExpected Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LOD 5 ng/mL
LOQ 10 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA could be developed for high-throughput screening. This method is highly sensitive but requires the development of a specific antibody, which is a time-consuming and resource-intensive process.

Experimental Protocol

  • An antibody specific to this compound would need to be generated.

  • The analyte in the sample competes with a labeled version of the analyte for binding to the antibody coated on a microplate.

  • The signal generated is inversely proportional to the amount of analyte in the sample.

Expected Performance Data

ParameterExpected Value
Linearity Range 0.1 - 10 ng/mL
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile (300 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic Inject 5 µL ms Tandem Mass Spectrometry (MRM) hilic->ms data Data Acquisition & Quantification ms->data method_comparison center Quantification in Bio-samples lcmsms LC-MS/MS center->lcmsms High Sensitivity High Selectivity hplcuv HPLC-UV center->hplcuv Cost-Effective Accessible elisa ELISA center->elisa High Throughput Screening

References

A Comparative Analysis of the Efficacy of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and L-NAME as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and the well-established nitric oxide synthase (NOS) inhibitor, Nω-Nitro-L-arginine methyl ester (L-NAME). This document is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying the physiological and pathological roles of nitric oxide (NO).

Executive Summary:

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data for L-NAME and a representative 5-nitropyrimidine-2,4-dione analogue. It is crucial to note that the data for the pyrimidine derivative is based on an analogue and not the specific compound this compound.

Table 1: Inhibitory Potency (IC₅₀) against NOS Isoforms

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Reference
L-NAMENot widely reported0.5[1]27.13 (in cells)[2][1][2]
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Analogue)Not ReportedNot Reported6.2 (enzyme assay)[1]

Table 2: Inhibition Constant (Kᵢ) against NOS Isoforms

CompoundnNOS KᵢeNOS KᵢiNOS KᵢReference
L-NAME15 nM (bovine)39 nM (human)4.4 µM (murine)[2]
This compoundNot ReportedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the nitric oxide signaling pathway and a general workflow for screening NOS inhibitors.

nitric_oxide_pathway cluster_nos Nitric Oxide Synthase (NOS) cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS nNOS / eNOS / iNOS L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway.

experimental_workflow start Start: Compound Library primary_screen Primary Screening: In vitro NOS activity assay (e.g., purified enzyme) start->primary_screen determine_ic50 Determine IC₅₀ values for each NOS isoform primary_screen->determine_ic50 secondary_screen Secondary Screening: Cell-based NO production assay (e.g., Griess Assay) determine_ic50->secondary_screen selectivity_profiling Selectivity Profiling: Compare IC₅₀ values across nNOS, eNOS, and iNOS secondary_screen->selectivity_profiling lead_compound Lead Compound Identification selectivity_profiling->lead_compound

Caption: Experimental Workflow for NOS Inhibitor Screening.

Detailed Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of a compound against purified NOS isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against nNOS, eNOS, and iNOS.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes.

  • L-Arginine (substrate).

  • NADPH (cofactor).

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor).

  • Calmodulin (for nNOS and eNOS activation).

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS activation).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

  • Test compound (e.g., this compound or L-NAME).

  • 96-well microplate.

  • Microplate reader.

  • Griess Reagent System.

Procedure:

  • Enzyme Preparation: Prepare solutions of each NOS isoform in the assay buffer to a final concentration that yields a measurable rate of NO production.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, Calmodulin and CaCl₂.

  • Inhibitor Addition: Add varying concentrations of the test compound or L-NAME to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NOS inhibitor).

  • Enzyme Addition and Incubation: Initiate the reaction by adding the prepared NOS enzyme to each well. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a zinc sulfate solution to precipitate proteins).

  • Nitrite Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the nitrite concentration, a stable metabolite of NO, using the Griess Assay (see protocol below).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Griess Assay for Nitrite Determination in Cell Culture

This protocol describes the measurement of nitric oxide production in cell culture by quantifying the accumulation of nitrite in the culture medium.

Objective: To determine the effect of a test compound on NO production in stimulated cells (e.g., LPS-stimulated macrophages for iNOS activity).

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) for iNOS induction.

  • Test compound.

  • Griess Reagent:

    • Solution A: Sulfanilamide in phosphoric acid.

    • Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Sodium nitrite (for standard curve).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add a specific volume of the collected supernatant.

    • Add Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition of NO production by the test compound.

Concluding Remarks

The available data suggests that while L-NAME is a potent, non-selective inhibitor of all NOS isoforms, compounds based on the 5-nitropyrimidine-2,4-dione scaffold may offer a degree of selectivity towards iNOS. The analogue, 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione, demonstrated promising iNOS inhibitory activity with an IC₅₀ of 6.2 µM in an enzymatic assay.[1]

For researchers investigating the specific roles of iNOS in inflammatory and pathological processes, this compound and its analogues warrant further investigation to confirm their efficacy and selectivity profile against all three NOS isoforms. Direct, head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this class of compounds relative to established inhibitors like L-NAME. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.

References

Structure-activity relationship (SAR) studies of nitropyrimidine-diones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Nitropyrimidine-diones: Structure-Activity Relationship (SAR) Studies in the Pursuit of Novel Anti-inflammatory Agents

This guide provides a detailed comparison of nitropyrimidine-dione derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to facilitate the advancement of novel anti-inflammatory therapeutics.

Introduction to Nitropyrimidine-diones as Anti-inflammatory Agents

Pyrimidine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The nitropyrimidine-dione scaffold, in particular, has emerged as a promising starting point for the development of potent inhibitors of key inflammatory mediators. Chronic inflammation is associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which can lead to tissue damage and various pathologies. Therefore, the inhibition of iNOS and NO production is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on the SAR of a series of 5-nitropyrimidine-2,4-dione analogues, elucidating the structural modifications that enhance their inhibitory potency.

Comparative Analysis of Inhibitory Activity

The inhibitory activities of various 5-nitropyrimidine-2,4-dione derivatives against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells and iNOS activity are summarized below. The data highlights how substitutions on the pyrimidine-dione core influence biological activity.

Table 1: Structure-Activity Relationship of 5-Nitropyrimidine-dione Analogues

Compound IDNO Production IC₅₀ (µM) [a]iNOS Activity IC₅₀ (µM) [a]Cytotoxicity IC₅₀ (µM) [b]
1 HH> 80.0ND> 80.0
2 H3-NO₂8.66.2> 80.0
3 H4-F15.2ND> 80.0
4 H4-Cl12.8ND> 80.0
5 H4-Br11.5ND> 80.0
6 H4-CH₃20.1ND> 80.0
7 H4-OCH₃25.4ND> 80.0
8 CH₃3-NO₂10.27.8> 80.0
9 C₂H₅3-NO₂11.89.1> 80.0
  • [a] Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.[2]

  • [b] Cytotoxicity was evaluated in RAW 264.7 cells.

  • ND: Not Determined.

SAR Summary:

  • Effect of the Nitro Group: The presence of a nitro group at the 5-position of the pyrimidine-2,4-dione core is crucial for activity.

  • Substitution at R²: Electron-withdrawing groups at the 3-position of the styryl moiety, such as a nitro group (Compound 2 ), significantly enhance the inhibitory potency against both NO production and iNOS activity.[2] Halogen substitutions (F, Cl, Br) at the 4-position (Compounds 3-5 ) also confer good activity, while electron-donating groups like methyl (Compound 6 ) and methoxy (Compound 7 ) lead to a decrease in potency.

  • Substitution at R¹: Alkylation at the N¹-position of the pyrimidine-dione ring (Compounds 8 and 9 ) is well-tolerated, with these compounds retaining potent inhibitory activity.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a general workflow for SAR studies.

LPS_iNOS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Nuclear Translocation Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Nitropyrimidine_dione Nitropyrimidine-dione Inhibitor Nitropyrimidine_dione->iNOS_protein Inhibition

Caption: LPS-induced iNOS signaling pathway and point of inhibition.

SAR_Workflow start Lead Compound (Nitropyrimidine-dione core) design Design Analogs (Modify R¹ and R²) start->design synthesis Chemical Synthesis design->synthesis bio_assay Biological Evaluation (NO & iNOS assays) synthesis->bio_assay data_analysis Data Analysis (Determine IC₅₀) bio_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis new_design Design New Analogs sar_analysis->new_design Identify key structural features end Optimized Lead sar_analysis->end Potent & selective compound found new_design->synthesis

Caption: General workflow for structure-activity relationship studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of nitropyrimidine-diones.

Cell Culture and Cytotoxicity Assay
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cytotoxicity Assay (MTT Assay):

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for another 24 hours.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 12 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any inhibitor.

in vitro iNOS Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of iNOS.

  • Enzyme Source: Purified recombinant iNOS or iNOS from the lysate of LPS-stimulated RAW 264.7 cells.

  • Assay Principle: The conversion of [³H]-L-arginine to [³H]-L-citrulline by iNOS is measured.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, iNOS enzyme, and cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Add various concentrations of the test compounds to the reaction mixture.

    • Initiate the reaction by adding the substrate, [³H]-L-arginine.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using Dowex-50W cation-exchange resin.

    • Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.

    • Calculate the percentage of iNOS activity inhibition relative to the control (no inhibitor).

Conclusion

The structure-activity relationship studies of nitropyrimidine-diones reveal critical structural features necessary for potent inhibition of nitric oxide production and iNOS activity. Specifically, the presence of a nitro group on the pyrimidine-dione core and an electron-withdrawing substituent at the 3-position of the styryl moiety are key for enhanced anti-inflammatory activity. These findings provide a valuable framework for the rational design and development of novel and more effective nitropyrimidine-dione-based anti-inflammatory agents. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of various inflammatory disorders.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and a key structural analogue, a 5-nitropyrimidine-2,4-dione derivative identified as a potent inhibitor of nitric oxide production and inducible nitric oxide synthase (iNOS) activity. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of experimental data and methodologies.

Comparative Analysis of Biological Activity

The following table summarizes the available quantitative data for a representative 5-nitropyrimidine-2,4-dione analogue (Compound 36 from a referenced study), which serves as a benchmark for understanding the potential activity of this compound. Direct experimental data for this compound was not available in the public domain at the time of this review.

CompoundTarget/AssayCell Line/ModelIC50 / EfficacyCytotoxicity (IC50)In Vivo ModelIn Vivo Efficacy
5-Nitropyrimidine-2,4-dione Analogue (Compound 36) Nitric Oxide ProductionLipopolysaccharide-induced RAW 264.7 cells8.6 μM[1]> 80.0 μM[1]Carrageenan-induced paw edema in male ICR miceProtective properties at 10 mg/kg (oral administration)[1]
Inducible Nitric Oxide Synthase (iNOS) Activity6.2 μM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following protocols are based on the study of 5-nitropyrimidine-2,4-dione analogues.[1]

In Vitro Nitric Oxide Production Assay:

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Induction: Lipopolysaccharide (LPS) is used to induce the production of nitric oxide.

  • Treatment: Cells are treated with varying concentrations of the test compound.

  • Measurement: Nitric oxide concentration in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting nitric oxide production.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Activity Assay:

  • Enzyme Source: iNOS enzyme, which can be purified or from cell lysates.

  • Substrate: L-arginine, the substrate for iNOS.

  • Treatment: The enzyme is incubated with the test compound at various concentrations.

  • Measurement: The conversion of L-arginine to L-citrulline and nitric oxide is measured, often by quantifying the amount of L-citrulline produced.

  • Analysis: The IC50 value is determined to assess the direct inhibitory effect of the compound on iNOS activity.

In Vivo Anti-inflammatory Activity Model:

  • Animal Model: Male ICR mice.

  • Induction of Inflammation: Paw edema is induced by injecting carrageenan into the plantar surface of the hind paw.

  • Treatment: The test compound is administered orally at a specific dose (e.g., 10 mg/kg) prior to carrageenan injection.

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of edema.

  • Analysis: The reduction in paw volume in the treated group is compared to the control group to evaluate the in vivo anti-inflammatory efficacy.

Visualizations

Experimental Workflow for Validation of Biological Activity

cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation A Compound Synthesis (5-nitropyrimidine-2,4-dione analogues) B Nitric Oxide Production Assay (LPS-induced RAW 264.7 cells) A->B C iNOS Activity Assay A->C D Cytotoxicity Assay A->D E Lead Compound Selection (Based on in vitro data) B->E C->E D->E F Animal Model (Carrageenan-induced paw edema) E->F G Oral Administration of Compound F->G H Measurement of Paw Edema G->H I Efficacy Assessment H->I

Caption: Workflow for in vitro and in vivo validation of pyrimidine-dione analogues.

Proposed Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib degrades NFkB NF-κB NFkB_Inhib->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Compound 5-Nitropyrimidine-2,4-dione Analogue Compound->iNOS_Protein inhibits

Caption: Proposed mechanism of action via inhibition of iNOS.

References

Safety Operating Guide

Proper Disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.

Immediate Safety and Handling

Due to the presence of a nitro functional group, this compound should be handled with caution, assuming it may be toxic, reactive, or flammable. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE, including:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer.

Step-by-Step Disposal Procedure:

  • Waste Identification: This compound must be classified as a hazardous chemical waste.

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container for waste accumulation. The container must be in good condition with a secure, screw-on cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of waste generation and the name of the principal investigator or laboratory.

  • Segregation: Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA).[1] It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent potentially violent reactions.[1][2]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[1][3] Do not overfill the container.

  • Arrange for Pickup: Once the waste container is full or the experiment generating the waste is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[3][4]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is suspected to be flammable, eliminate all potential ignition sources.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid using combustible materials like paper towels for initial containment.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures. All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Quantitative Disposal Parameters

The following table provides general quantitative guidelines for hazardous waste management. These are not specific to this compound but represent common regulatory and institutional limits. Always verify the specific requirements of your institution.

ParameterGuideline
Aqueous Waste pH for Sewer Disposal Prohibited for this compound; must be collected as hazardous waste.
Maximum Satellite Accumulation Quantity Typically 55 gallons of non-acute hazardous waste.
Container Headspace A minimum of 10% headspace is recommended to allow for expansion.
Maximum Accumulation Time Containers must be removed from the SAA within one year of the accumulation start date.[1]

Disposal Decision Workflow

The following diagram outlines the procedural logic for the safe disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer storage Store in Designated SAA Segregated from Incompatibles transfer->storage cap Keep Container Securely Capped storage->cap full Container Full or Waste No Longer Generated? cap->full full->storage No ehs Contact EHS for Hazardous Waste Pickup full->ehs Yes end Proper Disposal Complete ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar nitropyrimidine and dione derivatives. These related compounds are known to present hazards including skin, eye, and respiratory irritation, with some having more severe health risks. Therefore, cautious handling in a controlled laboratory environment is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the required protective equipment.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety goggles and/or face shieldUse tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield offers an additional layer of protection against splashes.[1][2]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is recommended.[2] Regularly inspect gloves for tears or contamination and change them frequently. Ensure gloves extend over the wrists.
Chemically resistant lab coat or coverallsA fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of splashing, impervious coveralls made of materials like butyl rubber, neoprene, or PVC are recommended.[1]
Respiratory NIOSH-approved respirator (e.g., N95 dust mask or higher)Necessary when handling the powder form to avoid inhalation of dust particles.[2] Use in a well-ventilated area or a chemical fume hood is also required. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
Feet Chemical-resistant footwearClosed-toe shoes must be worn in the laboratory at all times. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and experimental integrity.

1. Engineering Controls and Preparation:

  • Designate a specific area for handling, weighing, and preparing solutions of this chemical.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Handling and Solution Preparation:

  • Before handling, put on all required PPE as detailed in the table above.

  • To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside a fume hood.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

  • Avoid all personal contact with the compound, including inhalation of dust or fumes.[1]

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Do not use water to clean up the spill if the compound is in solid form, as this may create an inhalation hazard if the compound is aerosolized.[2]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.[2]

  • Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Handling Area check_safety Verify Eyewash/Shower Access prep_area->check_safety Next don_ppe Don Appropriate PPE check_safety->don_ppe Next weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution If applicable dispose_solid Dispose of Solid Waste weigh->dispose_solid After Handling spill Spill Occurs weigh->spill Potential Event prepare_solution->dispose_solid After Handling prepare_solution->spill Potential Event dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid Next decontaminate Decontaminate Work Area dispose_liquid->decontaminate Next doff_ppe Doff PPE decontaminate->doff_ppe Final Step evacuate Evacuate Area spill->evacuate Immediate Action contain_spill Contain Spill with Absorbent evacuate->contain_spill After Securing Area collect_waste Collect Contaminated Material contain_spill->collect_waste Next collect_waste->decontaminate Proceed to Decontamination

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.